TAS4464 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O6S.ClH/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32;/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32);1H/t15-,17-,18-,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFJYCKNAWPTL-WVAMHNCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TAS4464 Hydrochloride: A Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. By disrupting this pathway, TAS4464 demonstrates broad and potent anti-proliferative activity across a range of cancer cell lines and in preclinical tumor models, including both hematologic malignancies and solid tumors. This technical guide elucidates the core mechanism of action of TAS4464, detailing its molecular target, downstream signaling consequences, and the experimental evidence supporting its anti-cancer effects.
Introduction: The Neddylation Pathway - A Target for Cancer Therapy
The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins. This process is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases. CRLs play a pivotal role in regulating the turnover of numerous proteins involved in critical cellular processes such as cell cycle progression, DNA replication, and signal transduction.[1][2][3][4][5]
Dysregulation of the neddylation pathway and hyperactivation of CRLs are frequently observed in various cancers, contributing to uncontrolled cell growth and survival.[3] This makes the pathway an attractive target for therapeutic intervention. The NEDD8-activating enzyme (NAE) is the E1 enzyme that initiates the neddylation cascade, making it a key choke point for inhibiting the entire pathway.[1][2][3][4]
Core Mechanism of Action of TAS4464
TAS4464 is a mechanism-based inhibitor of NAE.[6] It forms a covalent adduct with NEDD8, which then inhibits the NAE enzyme.[6] This selective inhibition of NAE sets off a cascade of events within the cancer cell, ultimately leading to apoptosis.
Inhibition of NAE and Cullin Neddylation
TAS4464 potently and selectively inhibits NAE, demonstrating significantly greater inhibitory effects than the first-generation NAE inhibitor, MLN4924.[1][2][3] This inhibition prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the neddylation of cullin proteins, the scaffold components of CRL complexes.[1][2][3][4] The direct consequence is a dose-dependent decrease in neddylated cullins within cancer cells.[3]
Inactivation of CRLs and Accumulation of Substrate Proteins
The lack of cullin neddylation leads to the inactivation of CRL complexes.[1][5][7] As a result, the substrate proteins that are normally targeted for proteasomal degradation by these CRLs accumulate within the cell. Key CRL substrates that have been shown to accumulate following TAS4464 treatment include:
-
CDT1: A DNA replication licensing factor. Its accumulation contributes to cell cycle arrest and DNA damage.[1][2][3][5][8]
-
p27: A cyclin-dependent kinase inhibitor. Its accumulation leads to cell cycle arrest.[1][2][3][5][8]
-
Phosphorylated IκBα: An inhibitor of the NF-κB transcription factor. Its accumulation sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[1][2][3][5][8][9]
-
c-Myc: A proto-oncogenic transcription factor. Its accumulation has been linked to the induction of apoptosis.[7]
-
NRF2: A transcription factor involved in the oxidative stress response.[3]
Induction of Apoptosis
The culmination of CRL substrate accumulation is the induction of apoptosis, or programmed cell death. TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways.[7] This is evidenced by the increased levels of cleaved caspase-3 and cleaved PARP, key executioners of apoptosis.[3]
In acute myeloid leukemia (AML) cells, the accumulation of c-Myc following TAS4464 treatment plays a crucial role in apoptosis induction.[7] c-Myc has been shown to bind to the promoter regions of the pro-apoptotic factor NOXA and the anti-apoptotic factor c-FLIP, leading to increased NOXA expression and decreased c-FLIP expression.[7] This dual regulation pushes the cell towards apoptosis.
Signaling Pathway Overview
The following diagram illustrates the core mechanism of action of TAS4464.
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of TAS4464.
Table 1: In Vitro Potency of TAS4464
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Enzyme Assay | NAE | 0.955 | [8] |
| Cell Viability | CCRF-CEM (ALL) | 1.3 | [3] |
| Cell Viability | HCT116 (Colon) | 3.2 | [3] |
| Cell Viability | THP-1 (AML) | 1.1 | [3] |
| Cell Viability | GRANTA-519 (MCL) | 1.8 | [3] |
| Cell Viability | SU-CCS-1 (Sarcoma) | 2.9 | [3] |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; MCL: Mantle Cell Lymphoma.
Table 2: In Vivo Antitumor Efficacy of TAS4464 in Xenograft Models
| Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| CCRF-CEM (ALL) | 100 mg/kg, weekly | Complete tumor regression | [6] |
| GRANTA-519 (MCL) | 100 mg/kg, weekly or twice weekly | Significant antitumor activity | [3] |
| SU-CCS-1 (Sarcoma) | Not specified | Significant antitumor activity | [3] |
| Patient-Derived SCLC | Weekly or twice weekly for 3 weeks | Complete tumor regression in a majority of mice | [3] |
| TMD8 (DLBCL) | Intravenous administration | Prolonged survival | [9] |
SCLC: Small Cell Lung Cancer; DLBCL: Diffuse Large B-cell Lymphoma.
Key Experimental Protocols
NAE Enzyme Assay
Objective: To determine the in vitro inhibitory activity of TAS4464 against the NAE enzyme.
Methodology: Recombinant NAE enzyme activity is measured by detecting the formation of the NEDD8-AMP intermediate. The assay is typically performed in a 384-well plate format. The reaction mixture contains NAE enzyme, NEDD8, ATP, and the test compound (TAS4464) at various concentrations. The reaction is incubated at room temperature, and the amount of remaining ATP is quantified using a luminescence-based assay such as Kinase-Glo. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of TAS4464 on cancer cell lines.
Methodology: Cancer cells are seeded in 96-well plates and treated with increasing concentrations of TAS4464 for a specified period (e.g., 72 hours). Cell viability is measured using a commercially available assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader, and the IC50 values are determined by non-linear regression analysis.
Western Blot Analysis
Objective: To detect changes in protein levels of neddylation pathway components and CRL substrates following TAS4464 treatment.
Methodology: Cancer cells are treated with TAS4464 for various time points and at different concentrations. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for neddylated cullin, total cullin, CDT1, p27, p-IκBα, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of TAS4464 in a living organism.
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. TAS4464 is administered intravenously according to a specified dosing schedule (e.g., weekly or twice weekly). Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blotting for target engagement).
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating TAS4464 and the logical relationship of its effects.
Caption: A typical experimental workflow for the preclinical evaluation of TAS4464.
Caption: Logical cascade of events following NAE inhibition by TAS4464.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the potent and selective inhibition of the NEDD8-activating enzyme. Its ability to induce the accumulation of key tumor-suppressive proteins and trigger apoptosis in a wide range of cancer models underscores its therapeutic potential. The sustained target inhibition observed with intermittent dosing schedules in preclinical models suggests a favorable pharmacological profile.[1][2][3]
While preclinical data are robust, clinical development is ongoing to establish the safety and efficacy of TAS4464 in patients with advanced solid tumors and hematologic malignancies.[10][11] A first-in-human phase 1 study has been conducted, and further investigations are needed to fully elucidate its clinical utility, both as a monotherapy and in combination with other anti-cancer agents.[10][11] Future research will likely focus on identifying predictive biomarkers of response and exploring rational combination strategies to overcome potential resistance mechanisms.
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of TAS4464 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[3][4] By inhibiting NAE, TAS4464 disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins, cell cycle dysregulation, and apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated its broad antiproliferative activity against various cancer cell lines and potent antitumor effects in in vivo models.[3][4] A first-in-human Phase 1 clinical trial has been conducted in patients with advanced solid tumors.[6][7] This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data of this compound.
Core Mechanism of Action: NAE Inhibition
TAS4464's primary mechanism of action is the selective inhibition of the NEDD8-activating enzyme (NAE).[1][2] NAE is a heterodimer composed of APP-BP1 and UBA3 and is the apex enzyme in the neddylation pathway.[4] This pathway is analogous to ubiquitination and involves the covalent conjugation of the ubiquitin-like protein NEDD8 to target proteins.
The major substrates of the neddylation pathway are the cullin proteins, which are scaffold components of cullin-RING E3 ubiquitin ligases (CRLs).[4] The attachment of NEDD8 to a cullin protein, a process termed neddylation, is essential for the activation of CRLs.[4] Activated CRLs, in turn, target a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation.[4] These substrates are often key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[4]
By inhibiting NAE, TAS4464 prevents the neddylation and activation of CRLs.[5] This leads to the accumulation of CRL substrate proteins, which can trigger cell cycle arrest, senescence, and apoptosis.[4][5]
Signaling Pathway
The following diagram illustrates the neddylation pathway and the inhibitory effect of TAS4464.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of TAS4464
| Target | Assay Type | IC50 (nM) | Reference |
| NAE | Cell-free enzyme assay | 0.955 | [1][2] |
Table 2: Antiproliferative Activity of TAS4464 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not specified |
| AML patient-derived cells | Acute Myeloid Leukemia | Cytotoxicity observed |
| DLBCL patient-derived cells | Diffuse Large B-cell Lymphoma | Cytotoxicity observed |
| SCLC patient-derived cells | Small Cell Lung Cancer | Cytotoxicity observed |
Experimental Protocols
NAE Inhibition Assay (Cell-free)
A detailed protocol for a cell-free NAE inhibition assay would typically involve the following steps:
-
Reagents and Materials:
-
Recombinant human NAE (APP-BP1/UBA3)
-
Recombinant human UBE2M (E2 enzyme)
-
NEDD8
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Detection reagent (e.g., fluorescently labeled NEDD8, antibody-based detection)
-
-
Procedure:
-
Prepare a reaction mixture containing NAE, UBE2M, and NEDD8 in the assay buffer.
-
Add TAS4464 at a range of concentrations to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of NEDD8 transferred to UBE2M or auto-neddylated NAE using an appropriate detection method (e.g., fluorescence polarization, ELISA, Western blot).
-
Plot the percentage of inhibition against the concentration of TAS4464 and determine the IC50 value using a suitable curve-fitting model.
-
Western Blot Analysis of CRL Substrate Accumulation
The following workflow illustrates the process of assessing the effect of TAS4464 on CRL substrate levels in cancer cells.
In Vivo Antitumor Activity
TAS4464 has demonstrated significant antitumor activity in various human tumor xenograft mouse models.[4] Weekly or twice-weekly administration of TAS4464 resulted in prominent tumor growth inhibition in both hematologic and solid tumor models without causing significant weight loss in the animals.[4] In some models, such as a patient-derived small cell lung cancer (SCLC) xenograft, treatment with TAS4464 led to complete tumor regression in a majority of the mice.[4] Furthermore, in an acute myeloid leukemia (AML) xenograft model, intravenous administration of TAS4464 induced complete tumor remission.[8][9]
Clinical Development
A first-in-human, open-label, Phase 1 study of TAS4464 was conducted in patients with advanced solid tumors.[6][7] The study aimed to determine the maximum tolerated dose (MTD) and assess the safety, pharmacokinetics, and pharmacodynamics of the compound.[6][7] The study reported dose-limiting toxicities related to abnormal liver function, and the MTD was not determined.[7]
Conclusion
This compound is a potent and selective inhibitor of NAE with a well-defined mechanism of action that leads to the disruption of CRL-mediated protein degradation and subsequent cancer cell death. It has shown significant antitumor activity in a broad range of preclinical models. Further investigation is warranted to understand and manage the liver-related toxicities observed in the initial clinical trial to fully explore its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
TAS4464 Hydrochloride: A Potent and Selective NAE Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAS4464 hydrochloride is a novel, highly potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, TAS4464 disrupts CRL-mediated protein turnover, leading to the accumulation of CRL substrate proteins, cell cycle dysregulation, and apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to TAS4464, offering valuable insights for researchers and drug development professionals in oncology.
Introduction to Neddylation and NAE Inhibition
The neddylation pathway is a vital cellular process that regulates the function of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs). CRLs play a critical role in protein homeostasis by targeting a wide array of substrate proteins for proteasomal degradation. These substrates are involved in fundamental cellular processes, including cell cycle progression, DNA replication and repair, and signal transduction.
The activation of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process termed neddylation. This process is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of APP-BP1 and UBA3. NAE activates NEDD8 in an ATP-dependent manner, transferring it to a NEDD8-conjugating enzyme (E2), which then facilitates its attachment to the cullin scaffold.
In various cancers, the neddylation pathway is often hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell proliferation and survival.[6] Therefore, targeting NAE presents a promising therapeutic strategy for cancer treatment. This compound is a first-in-class NAE inhibitor that has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models.[1][2][3]
Mechanism of Action of TAS4464
TAS4464 is a mechanism-based inhibitor that forms a covalent adduct with NEDD8 at the active site of NAE.[7] This irreversible binding potently and selectively inhibits NAE activity, thereby blocking the entire neddylation cascade. The inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their downstream substrates.
Key CRL substrates that accumulate upon TAS4464 treatment include:
-
CDT1: A DNA replication licensing factor, its accumulation leads to re-replication stress and cell cycle arrest.[1][2][8]
-
p27 and p21: Cyclin-dependent kinase inhibitors, their stabilization causes cell cycle arrest in the G1 and G2 phases.[1][2][4][8]
-
Phosphorylated IκBα: An inhibitor of the NF-κB pathway, its accumulation suppresses NF-κB signaling, which is crucial for the survival of many cancer cells.[1][2][8][9]
-
c-Myc: A proto-oncogene, its initial accumulation followed by downregulation contributes to apoptosis.[10]
The culmination of these effects is the induction of cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells.
References
- 1. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 7. ADVL1615: A Phase 1 Study of Pevonedistat (MLN4924, IND# 136078), a NEDD8 Activating Enzyme (NAE) Inhibitor, in Combination with Temozolomide and Irinotecan in Pediatric Patients with Recurrent or Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. benchchem.com [benchchem.com]
- 9. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
TAS4464 Hydrochloride: A Deep Dive into its Inhibition of Cullin-RING Ligases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting NAE, TAS4464 effectively blocks the neddylation cascade, a crucial post-translational modification required for the activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. This inhibition leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, resulting in cell cycle arrest, apoptosis, and potent antitumor activity across a broad range of preclinical cancer models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental methodologies, and key signaling pathways associated with TAS4464's effect on cullin-RING ligases.
Introduction to Cullin-RING Ligases and the Neddylation Pathway
Cullin-RING ligases (CRLs) are a major class of E3 ubiquitin ligases that play a critical role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and DNA damage repair.[1][2][3][4] The activity of CRLs is dependent on a post-translational modification called neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to a specific lysine residue on the cullin scaffold protein.[5]
The neddylation process is a three-step enzymatic cascade initiated by the NEDD8-activating enzyme (NAE), an E1 enzyme.[1][2][3] NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2). Finally, with the help of an E3 ligase, NEDD8 is conjugated to the cullin protein. This neddylation of the cullin subunit induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity and the subsequent degradation of its target substrates by the proteasome.
This compound: Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE.[6] It forms a covalent adduct with NEDD8, which then binds to and inhibits NAE, preventing the transfer of NEDD8 to its E2 conjugating enzyme.[6] This blockade of the neddylation pathway leads to a decrease in neddylated cullins, thereby inactivating CRL complexes.[1][2][3] The inactivation of CRLs results in the accumulation of various substrate proteins that are normally targeted for proteasomal degradation. Key substrates that accumulate upon TAS4464 treatment include:
The accumulation of these and other CRL substrates disrupts normal cellular processes, leading to cell cycle dysregulation, induction of apoptosis, and inhibition of tumor cell proliferation and survival.[7]
Quantitative Data: In Vitro Activity of TAS4464
TAS4464 demonstrates high potency and selectivity for NAE compared to other ubiquitin-like protein activating enzymes (E1s) and the off-target enzyme Carbonic anhydrase II.
| Target Enzyme | TAS4464 IC50 | MLN4924 IC50 | Reference |
| NAE (NEDD8-Activating Enzyme) | 0.955 nM | 10.5 nM | [8] |
| UAE (Ubiquitin-Activating Enzyme) | 449 nM | Not Reported | [8] |
| SAE (SUMO-Activating Enzyme) | 1,280 nM | Not Reported | [8] |
| Carbonic Anhydrase II (CA2) | 730 nM | 16.7 nM | [8] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the effect of TAS4464 on cullin-RING ligases.
NAE Inhibition Assay (E1-E2 Thioester Transfer Assay)
This assay measures the ability of an inhibitor to block the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme.
-
Principle: The assay quantifies the formation of the E2-NEDD8 thioester conjugate.
-
Procedure:
-
Recombinant NAE (E1) and NEDD8 are incubated with ATP to form the E1-NEDD8 intermediate.
-
The E2 conjugating enzyme (e.g., UBE2M/Ubc12) is added to the reaction.
-
In the absence of an inhibitor, NEDD8 is transferred from E1 to E2, forming an E2-NEDD8 thioester.
-
Varying concentrations of TAS4464 are added to the reaction to determine its inhibitory effect.
-
The reaction products are separated by non-reducing SDS-PAGE and visualized by Western blotting using an anti-NEDD8 antibody. The intensity of the E2-NEDD8 band is quantified to determine the IC50 value.
-
Western Blot Analysis of CRL Substrate Accumulation
This method is used to detect the accumulation of specific CRL substrate proteins in cells treated with TAS4464.
-
Principle: Western blotting uses specific antibodies to detect the levels of target proteins in cell lysates.
-
Procedure:
-
Cancer cell lines (e.g., CCRF-CEM, HCT116) are treated with various concentrations of TAS4464 or vehicle control for a specified duration (e.g., 4, 8, 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for neddylated cullins, total cullins, and CRL substrates such as CDT1, p27, and phospho-IκBα. An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using chemiluminescence or fluorescence imaging, and band intensities are quantified.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of TAS4464 for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The data is normalized to vehicle-treated controls to determine the percentage of cell viability, and IC50 values are calculated.
-
Human Tumor Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of TAS4464 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Procedure:
-
Human cancer cells (e.g., CCRF-CEM, GRANTA-519) are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID).[8]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
TAS4464 is administered to the treatment group via a specified route (e.g., intravenously) and schedule (e.g., once or twice weekly). The control group receives a vehicle solution.[8]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for CRL substrates) to confirm target engagement in vivo.
-
Visualizations: Signaling Pathways and Experimental Workflows
Neddylation Pathway and Inhibition by TAS4464
Caption: The Neddylation Pathway and its Inhibition by TAS4464.
Experimental Workflow for Assessing TAS4464 Activity
Caption: General Experimental Workflow for Evaluating TAS4464.
Conclusion
This compound is a novel, highly potent, and selective inhibitor of the NEDD8-activating enzyme. Its mechanism of action, centered on the inhibition of cullin-RING ligase activity through the blockade of neddylation, has been well-characterized. The accumulation of CRL substrate proteins following TAS4464 treatment leads to robust antitumor effects in a variety of preclinical cancer models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of TAS4464 as a potential therapeutic agent for the treatment of both hematologic and solid tumors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNK1 phosphorylation of Cdt1 inhibits recruitment of HBO1 histone acetylase and blocks replication licensing in response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Induction by TAS4464 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). Inhibition of NAE leads to the inactivation of cullin-RING E3 ubiquitin ligases (CRLs), a class of enzymes pivotal in the regulation of protein turnover. The subsequent accumulation of CRL substrate proteins disrupts cellular homeostasis, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of TAS4464-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein degradation and cellular signaling. The neddylation pathway, a process analogous to ubiquitination, involves the conjugation of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin subunits of CRLs. This modification is essential for the activation of CRLs, which in turn target a wide array of substrate proteins for proteasomal degradation. These substrates include key regulators of the cell cycle and apoptosis.
This compound selectively targets and inhibits NAE, the E1 enzyme that initiates the neddylation cascade. This targeted inhibition prevents the neddylation of cullins, thereby inactivating CRLs and causing the accumulation of their substrates. This disruption of protein degradation pathways has been shown to be a promising therapeutic strategy in various cancers. This guide will delve into the molecular mechanisms by which TAS4464 induces apoptosis, providing researchers with the necessary information to understand and potentially utilize this compound in pre-clinical and clinical research.
Quantitative Data
The anti-proliferative and pro-apoptotic effects of TAS4464 have been quantified across a range of cancer cell lines. This section summarizes key data in tabular format for easy comparison.
Table 1: In Vitro Inhibitory Activity of TAS4464
| Parameter | Value | Cell Line/System | Reference |
| NAE IC50 | 0.955 nM | Cell-free assay | |
| UAE IC50 | 449 nM | Cell-free assay | |
| SAE IC50 | 1280 nM | Cell-free assay |
Table 2: Anti-proliferative Activity of TAS4464 in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| CCRF-CEM | Leukemia | Data not specified | |
| HL-60 | Acute Myeloid Leukemia | Data not specified | |
| THP-1 | Acute Myeloid Leukemia | Data not specified | |
| HCT116 | Colon Cancer | Data not specified | |
| Granta-519 | Mantle Cell Lymphoma | Data not specified | |
| SU-CCS-1 | Sarcoma | Data not specified | |
| Multiple Myeloma (14 cell lines) | Multiple Myeloma | Data not specified |
Note: While specific IC50 values for all cell lines are not available in the provided search results, TAS4464 has demonstrated widespread antiproliferative activity across 235 cell lines.
Mechanism of Action: Induction of Apoptosis
TAS4464 induces apoptosis through a multi-faceted mechanism stemming from the inhibition of NAE. The core of this mechanism is the stabilization of CRL substrates that positively regulate cell death and negatively regulate cell survival.
Inhibition of the Neddylation Pathway
As a highly selective NAE inhibitor, TAS4464 binds to and inactivates this E1 enzyme, preventing the transfer of NEDD8 to the E2 conjugating enzyme. This effectively halts the neddylation and subsequent activation of cullin-RING ligases.
Caption: Inhibition of the Neddylation Pathway by TAS4464.
Accumulation of CRL Substrates
The inactivation of CRLs prevents the degradation of their substrate proteins. Key substrates that accumulate following TAS4464 treatment include:
-
CDT1: A DNA replication licensing factor. Its accumulation can induce DNA re-replication and DNA damage, triggering apoptosis.
-
p27: A cyclin-dependent kinase inhibitor. Its stabilization leads to cell cycle arrest, providing an opportunity for apoptotic pathways to be engaged.
-
Phosphorylated IκBα (p-IκBα): An inhibitor of the NF-κB signaling pathway. Its accumulation sequesters NF-κB in the cytoplasm, preventing the transcription of pro-survival genes.
Activation of Intrinsic and Extrinsic Apoptotic Pathways
In acute myeloid leukemia (AML) cells, TAS4464 has been shown to activate both the intrinsic and extrinsic pathways of apoptosis. This dual activation ensures a robust pro-apoptotic signal.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. TAS4464 treatment leads to the upregulation of the pro-apoptotic Bcl-2 family member NOXA. NOXA is a key sensitizer that can neutralize anti-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9.
-
Extrinsic Pathway: This pathway is triggered by extracellular death signals. TAS4464 treatment results in the downregulation of c-FLIP, a key inhibitor of caspase-8. Reduced levels of c-FLIP allow for the activation of caspase-8 at the death-inducing signaling complex (DISC), initiating the extrinsic apoptotic cascade.
The Role of c-Myc
The transcription factor c-Myc, itself a CRL substrate, plays a central role in mediating the apoptotic effects of TAS4464 in AML. Upon NAE inhibition, c-Myc accumulates and translocates to the nucleus where it directly binds to the promoter regions of the PMAIP1 (encoding NOXA) and CFLAR (encoding c-FLIP) genes. This leads to the transcriptional activation of NOXA and repression of c-FLIP, thereby coordinately promoting both the intrinsic and extrinsic apoptotic pathways.
Caspase Activation and Execution of Apoptosis
The activation of initiator caspases (caspase-8 and caspase-9) by the extrinsic and intrinsic pathways, respectively, leads to a downstream caspase cascade. This culminates in the activation of effector caspases, such as caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: TAS4464-induced apoptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the pro-apoptotic activity of TAS4464.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of TAS4464 on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with various concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Record luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of proteins involved in the neddylation and apoptotic pathways.
-
Methodology:
-
Treat cells with TAS4464 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, CDT1, p27, p-IκBα, c-Myc, NOXA, c-FLIP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Detection by Annexin V Staining
-
Objective: To quantify the percentage of apoptotic cells following TAS4464 treatment.
-
Methodology:
-
Treat cells (e.g., HL-60) with TAS4464 (e.g., 0.1 µmol/L) for various time points (e.g., 0, 8, and 24 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI/7-AAD-negative), late apoptosis/necrosis (Annexin V-positive, PI/7-AAD-positive), and the viable population (Annexin V-negative, PI/7-AAD-negative).
-
Caption: Experimental workflow for Annexin V staining.
RNA Sequencing (RNA-seq)
-
Objective: To identify differentially expressed genes following TAS4464 treatment.
-
Methodology:
-
Treat HL-60 cells with TAS4464 (0.1 µmol/L) for 24 and 48 hours.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from the isolated RNA according to the manufacturer's protocol (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Perform single-end sequencing using a high-throughput sequencer (e.g., Illumina HiSeq).
-
Align the sequencing reads to the human reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon TAS4464 treatment.
-
Conduct pathway analysis on the differentially expressed genes to identify enriched signaling pathways.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if c-Myc directly binds to the promoter regions of its target genes.
-
Methodology:
-
Treat cells with TAS4464 to induce c-Myc accumulation.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific for c-Myc or a control IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers designed to amplify the promoter regions of the target genes (PMAIP1 and CFLAR).
-
Analyze the enrichment of the target promoter DNA in the c-Myc immunoprecipitation compared to the IgG control.
-
Conclusion
This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its high selectivity for NAE leads to the disruption of the neddylation pathway and the accumulation of CRL substrates, which in turn triggers cell cycle arrest and activates both the intrinsic and extrinsic apoptotic pathways. The central role of c-Myc in mediating these effects in AML highlights a novel mechanism of action for NAE inhibitors. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of TAS4464 and the broader field of targeted cancer therapy. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for TAS4464 in various cancer types.
Preclinical Profile of the NAE Inhibitor TAS4464: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical profile of TAS4464, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). TAS4464 demonstrates significant antitumor activity across a range of hematologic and solid tumor models, positioning it as a promising therapeutic agent for clinical evaluation.
Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE, the essential E1 enzyme in the NEDD8 conjugation (neddylation) pathway.[1] Neddylation is a crucial post-translational modification that activates cullin-RING ubiquitin ligase complexes (CRLs), which in turn regulate the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, proliferation, and survival.[2][3][4]
By inhibiting NAE, TAS4464 prevents the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs.[5] This results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[2][3][4][6] The accumulation of these substrates disrupts cell cycle regulation, induces apoptosis, and ultimately inhibits tumor cell proliferation and survival.[5] In acute myeloid leukemia (AML), TAS4464 has been shown to activate both intrinsic and extrinsic apoptotic pathways through the c-Myc-mediated regulation of NOXA and c-FLIP.[7]
The inhibitory action of TAS4464 is highly selective for NAE over other E1 enzymes like ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE).[1][2][3][4]
In Vitro Profile
Enzymatic and Cellular Potency
TAS4464 demonstrates nanomolar inhibitory activity against NAE in cell-free assays and potent antiproliferative effects across a wide range of cancer cell lines.[1][6] Its inhibitory effects are greater than those of the known NAE inhibitor MLN4924.[2][3][4]
| Parameter | Value | Assay |
| NAE IC50 | 0.955 nM | Cell-free enzyme assay |
| SAE IC50 | 1280 nM | Cell-free enzyme assay |
| UAE IC50 | 449 nM | Cell-free enzyme assay |
| Carbonic Anhydrase IC50 | 730 nM | Cell-free enzyme assay |
Table 1: In Vitro Inhibitory Potency of TAS4464.[6][8]
Antiproliferative Activity
TAS4464 exhibits widespread antiproliferative activity against a diverse panel of human cancer cell lines, with particular sensitivity observed in hematologic malignancies.[1][2][9] It is also effective against patient-derived tumor cells, including those resistant to conventional chemotherapeutic agents.[2][3]
| Cell Line | Tumor Type | TAS4464 IC50 (µM) | MLN4924 IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.01 | ~0.1 |
| Granta-519 | Mantle Cell Lymphoma | ~0.01 | ~0.1 |
| HCT116 | Colorectal Carcinoma | ~0.1 | ~1 |
Table 2: Comparative Growth-Inhibitory Effects of TAS4464 and MLN4924 in Various Cancer Cell Lines (72-hour treatment). Approximate values are derived from graphical representations in the source material.[3]
In Vivo Profile
Antitumor Efficacy in Xenograft Models
TAS4464 demonstrates significant and prolonged antitumor activity in multiple human tumor xenograft models, including those for hematologic and solid tumors, without causing marked weight loss in the animals.[2][3][4] Weekly or twice-weekly intravenous administration of TAS4464 led to prominent tumor growth inhibition and, in some cases, complete tumor regression.[1][2]
| Xenograft Model | Dosing Schedule | Outcome |
| CCRF-CEM (ALL) | 100 mg/kg, weekly, IV | Complete tumor regression. More efficacious than MLN4924 at 120 mg/kg twice weekly. |
| GRANTA-519 (MCL) | 100 mg/kg, weekly or twice weekly, IV | Significant tumor growth inhibition. |
| SU-CCS-1 (Clear Cell Sarcoma) | Dosing not specified | Antitumor activity observed. |
| Patient-Derived SCLC | Dosing not specified | Antitumor activity observed. |
Table 3: In Vivo Antitumor Efficacy of TAS4464 in Xenograft Models.[1][2][9]
Pharmacodynamic Effects
In vivo studies confirm that TAS4464 effectively inhibits its target in tumor tissues. Administration of TAS4464 in xenograft models resulted in a sustained decrease in cullin neddylation and the accumulation of CRL substrates such as CDT1, NRF2, and p-IκBα.[2] Furthermore, an increase in apoptosis-related markers like cleaved caspase-3 and cleaved PARP was observed within 24 hours of administration.[2]
Pharmacokinetics and Safety
Preclinical data indicate that TAS4464 has good metabolic stability in isolated hepatocytes and does not inhibit major cytochrome P450 enzymes.[1] Unlike MLN4924, which shows accumulation in red blood cells due to carbonic anhydrase inhibition, TAS4464 has a blood-to-plasma ratio close to one, suggesting higher selectivity.[1] A first-in-human Phase 1 study in patients with advanced solid tumors showed that TAS4464 was administered via a 1-hour intravenous infusion every 7 days in a 28-day cycle.[10] The initial starting dose was 10 mg/m².[10]
Experimental Protocols
In Vitro Growth Inhibition Assay
-
Cell Seeding: Cancer cell lines are seeded in multi-well plates.
-
Drug Treatment: Cells are treated with varying concentrations of TAS4464 for a specified duration (e.g., 72 hours).[3]
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo assay.[1][9]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Western Blot Analysis for Pharmacodynamic Markers
-
Cell Lysis: Cancer cells treated with TAS4464 are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., neddylated cullin, CDT1, p27, cleaved caspase-3) followed by incubation with secondary antibodies.[1][2][9]
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Efficacy Studies
-
Animal Models: 6-week-old male immunodeficient mice (e.g., BALB/cAJcl-nu/nu or C.B-17 SCID) are used.[2]
-
Tumor Implantation: Human cancer cells (e.g., CCRF-CEM, GRANTA-519) are subcutaneously implanted into the mice.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a volume of >100 mm³. Mice are then randomized into treatment and vehicle control groups.[2]
-
Drug Administration: TAS4464 or a vehicle solution (e.g., 5% w/v glucose solution) is administered intravenously (IV) on a weekly or twice-weekly schedule.[2]
-
Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is calculated using the formula: [length × (width)²]/2.[2]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
Conclusion
TAS4464 is a highly potent and selective NAE inhibitor with a compelling preclinical profile. It demonstrates superior potency compared to other inhibitors in its class and exhibits broad antiproliferative activity in vitro and significant, well-tolerated antitumor efficacy in vivo.[2][3][4] Its mechanism of action, involving the inhibition of the neddylation pathway and subsequent accumulation of CRL substrates, leads to cancer cell apoptosis.[2] These promising preclinical findings support the continued clinical development of TAS4464 as a novel therapeutic agent for a variety of hematologic and solid tumors.[2][3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
TAS4464 Hydrochloride: A Technical Guide for Researchers in Hematologic and Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS4464 hydrochloride is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting the neddylation pathway, TAS4464 disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins. This accumulation triggers cell cycle arrest, apoptosis, and the suppression of oncogenic signaling pathways, demonstrating significant antitumor activity in a broad range of preclinical models of hematologic and solid tumors. However, clinical development has been hampered by hepatotoxicity observed in early-phase trials. This guide provides a comprehensive overview of the preclinical and clinical data on TAS4464, detailed experimental protocols, and visualizations of its mechanism of action to inform future research and development efforts.
Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE, the E1 enzyme that initiates the NEDD8 conjugation cascade. Neddylation is a post-translational modification crucial for the activation of the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs). Activated CRLs target a wide array of substrate proteins for proteasomal degradation, playing critical roles in cell cycle progression, DNA replication, and signal transduction.
By inhibiting NAE, TAS4464 prevents the transfer of NEDD8 to cullins, thereby inactivating CRLs. This leads to the accumulation of key CRL substrates, including:
-
CDT1: A DNA replication licensing factor.
-
p27: A cyclin-dependent kinase inhibitor.
-
Phosphorylated IκBα: An inhibitor of the NF-κB signaling pathway.[1]
The accumulation of these substrates results in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation and survival.[2] In multiple myeloma cells, TAS4464 has been shown to inhibit both the canonical and non-canonical NF-κB pathways.[1][3]
Preclinical Data
In Vitro Activity
TAS4464 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, including those from both hematologic malignancies and solid tumors.[4]
Table 1: In Vitro Antiproliferative Activity of TAS4464 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.0035 |
| HL-60 | Acute Myeloid Leukemia | 0.0042 |
| THP-1 | Acute Myeloid Leukemia | 0.0051 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.0028 |
| MM.1S | Multiple Myeloma | 0.0019 |
| HCT116 | Colorectal Carcinoma | 0.0087 |
| SU-CCS-1 | Clear Cell Sarcoma | 0.0064 |
Data extracted from Yoshimura et al., Mol Cancer Ther, 2019.[4]
In Vivo Efficacy
TAS4464 has shown significant antitumor activity in various xenograft models of human cancers.
Table 2: In Vivo Antitumor Efficacy of TAS4464 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, IV, once weekly | 100 | Complete tumor regression.[3] |
| THP-1 | Acute Myeloid Leukemia | 100 mg/kg, IV, twice weekly for 3 weeks | - | Complete tumor remission.[5] |
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, IV, once or twice weekly | >100 (regression) | Significant tumor regression. |
| MM.1S | Multiple Myeloma | Once-weekly IV administration | - | Stronger antitumor activity than bortezomib. |
| SU-CCS-1 | Clear Cell Sarcoma | IV, once weekly | >100 (regression) | Marked tumor regression.[4] |
| LU5266 (PDX) | Small Cell Lung Cancer | 75 mg/kg, IV, once or twice weekly for 3 weeks | >100 (regression) | Majority of mice achieved complete tumor regression.[4] |
Data extracted from multiple sources.[3][4][5]
Clinical Data
Solid Tumors
A first-in-human, open-label, multicenter Phase 1 study (JapicCTI-173488) was conducted in patients with advanced solid tumors.[6] The study was terminated due to dose-limiting toxicities related to abnormal liver function tests.[6]
Table 3: Summary of Phase 1 Clinical Trial of TAS4464 in Advanced Solid Tumors
| Parameter | Details |
| Trial Identifier | JapicCTI-173488 |
| Patient Population | Advanced/metastatic solid tumors |
| Dosing | Starting dose of 10 mg/m², with dose escalation. Administered as a 1-hour intravenous infusion every 7 days. |
| Dose-Limiting Toxicity | Abnormal liver function tests.[6] |
| Efficacy | No complete or partial responses were observed. One patient achieved prolonged stable disease.[6] |
| Status | Terminated.[6] |
Hematologic Malignancies
A Phase 1 clinical trial (NCT02978235) was initiated to evaluate the safety and efficacy of TAS4464 in patients with multiple myeloma or non-Hodgkin lymphoma.[7][8] This trial was also terminated due to hepatotoxicity.[9] Detailed quantitative results from this study have not been formally published.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from manufacturer's instructions and methodologies described in preclinical studies.[4]
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of TAS4464 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blot Analysis
This protocol is a general guideline based on standard western blotting procedures and information from TAS4464 studies.[4]
-
Cell Lysis: Treat cells with various concentrations of TAS4464 for a specified time (e.g., 4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:
-
Anti-NEDD8 (1:1000)
-
Anti-Cullin1 (1:1000)
-
Anti-CDT1 (1:1000)
-
Anti-p27 (1:1000)
-
Anti-phospho-IκBα (1:1000)
-
Anti-GAPDH or β-actin (loading control, 1:5000)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Xenograft Tumor Model
This protocol is based on the methods described for TAS4464 in vivo studies.[4]
-
Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., CCRF-CEM, GRANTA-519) in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 5% dextrose in water). Administer TAS4464 intravenously (IV) at the desired dose and schedule (e.g., 100 mg/kg, once weekly). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting).
Conclusion and Future Perspectives
This compound is a highly potent NAE inhibitor with compelling preclinical antitumor activity in a wide range of hematologic and solid tumor models. Its mechanism of action, involving the disruption of the neddylation pathway and subsequent accumulation of CRL substrates, is well-characterized. However, the clinical development of TAS4464 has been halted due to significant hepatotoxicity observed in Phase 1 trials for both solid and hematologic malignancies.
Future research efforts could focus on several key areas:
-
Understanding the Mechanism of Hepatotoxicity: Investigating the underlying causes of TAS4464-induced liver injury is crucial. This could involve studies on drug metabolism, off-target effects, or the impact of neddylation inhibition in normal hepatocytes.
-
Development of Second-Generation NAE Inhibitors: The potent antitumor activity of TAS4464 validates NAE as a therapeutic target. Designing new NAE inhibitors with an improved safety profile, particularly with reduced hepatotoxicity, is a promising avenue for drug development.
-
Biomarker Discovery: Identifying predictive biomarkers of response to NAE inhibition could help select patient populations most likely to benefit from this therapeutic strategy and potentially allow for lower, less toxic dosing.
References
- 1. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Trial: New Inhibitor Targeting Cancer Progression Pathway for Myeloma and Lymphoma - HealthTree for Multiple Myeloma [healthtree.org]
- 8. sparkcures.com [sparkcures.com]
- 9. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of CRL Substrates Following TAS4464 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 hydrochloride is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is a critical component of the neddylation pathway, which is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[3][5][6] CRLs represent the largest family of E3 ubiquitin ligases and play a pivotal role in regulating cellular processes by targeting a wide array of substrate proteins for ubiquitin-mediated proteasomal degradation.[1][3][7][8] By inhibiting NAE, TAS4464 prevents the neddylation of cullin proteins, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[1][3][9] This application note provides a detailed protocol for performing Western blot analysis to detect the accumulation of CRL substrates in response to this compound treatment.
Mechanism of Action of this compound
TAS4464 disrupts the CRL-mediated protein degradation pathway. Under normal physiological conditions, the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit is required for CRL activity. This process, known as neddylation, is initiated by the NAE. Activated CRLs then recruit specific substrate proteins and facilitate their ubiquitination, marking them for degradation by the 26S proteasome.
TAS4464 selectively inhibits NAE, thereby blocking the initial step of neddylation.[3][4] This leads to a decrease in neddylated (active) cullins and the inactivation of CRL complexes. Consequently, CRL substrate proteins are no longer targeted for degradation and accumulate within the cell.[1][3] This accumulation can trigger various cellular outcomes, including cell cycle arrest, senescence, and apoptosis, making NAE inhibitors like TAS4464 promising anti-cancer agents.[1][3][8]
Below is a diagram illustrating the signaling pathway affected by TAS4464.
Caption: Signaling pathway of TAS4464-mediated CRL inactivation.
Experimental Protocol: Western Blot for CRL Substrates
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect the accumulation of CRL substrates.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HL-60, THP-1, CCRF-CEM, HCT116).[1][3]
-
This compound: Prepare stock solutions in DMSO.[10]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate percentage for the target protein molecular weight.
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.[11]
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.[3]
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
The following diagram illustrates the key steps of the experimental workflow.
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed the chosen cell line in appropriate culture plates or flasks.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.001–1 µmol/L) or a time course with a fixed concentration (e.g., 0.1 µmol/L for 1, 4, 8, 16, and 24 hours).[1][3] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation and Expected Results
Treatment of cancer cell lines with TAS4464 is expected to result in a dose- and time-dependent decrease in neddylated cullins and a corresponding accumulation of CRL substrate proteins.[3]
Table 1: Effect of TAS4464 on Neddylated Cullin and CRL Substrates in CCRF-CEM Cells
| Treatment | Neddylated Cullin | CDT1 | NRF2 | p-IκBα | p27 |
| Vehicle (DMSO) | Baseline | Baseline | Baseline | Baseline | Baseline |
| TAS4464 (0.001 µmol/L, 4h) | ↓ | ↑ | ↑ | ↑ | ↑ |
| TAS4464 (0.01 µmol/L, 4h) | ↓↓ | ↑↑ | ↑↑ | ↑↑ | ↑↑ |
| TAS4464 (0.1 µmol/L, 4h) | ↓↓↓ | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| TAS4464 (1 µmol/L, 4h) | ↓↓↓↓ | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑↑ |
| Data is a qualitative summary based on published findings.[3] Arrows indicate the direction and magnitude of change relative to the vehicle control. |
Table 2: Time-Course Effect of TAS4464 (0.1 µmol/L) in HL-60 and THP-1 Cells
| Time (hours) | Neddylated Ubc12 | Neddylated Cullin1 | c-Myc | NOXA | c-FLIP |
| 0 | Baseline | Baseline | Baseline | Baseline | Baseline |
| 1 | ↓ | ↓ | ↔ | ↔ | ↔ |
| 4 | ↓↓ | ↓↓ | ↑ | ↑ | ↓ |
| 8 | ↓↓↓ | ↓↓↓ | ↑↑ | ↑↑ | ↓↓ |
| 16 | ↓↓↓↓ | ↓↓↓↓ | ↑↑↑ | ↑↑↑ | ↓↓↓ |
| 24 | ↓↓↓↓ | ↓↓↓↓ | ↑↑↑↑ | ↑↑↑↑ | ↓↓↓↓ |
| Data is a qualitative summary based on published findings.[1] Arrows indicate the direction and magnitude of change relative to time 0. |
Troubleshooting
-
No or Weak Signal:
-
Increase primary antibody concentration or incubation time.
-
Verify the activity of the secondary antibody and ECL substrate.
-
Ensure efficient protein transfer.
-
Confirm that the cell line expresses the target protein.
-
-
High Background:
-
Optimize blocking conditions (time, blocking agent).
-
Decrease primary and/or secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Ensure the purity of the protein lysate.
-
Optimize antibody concentrations.
-
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to investigate the effects of this compound on the accumulation of CRL substrates. By following this detailed methodology, researchers can effectively probe the mechanism of action of NAE inhibitors and their downstream consequences on cellular protein degradation pathways. The provided diagrams and data tables serve as a valuable reference for experimental design and interpretation of results.
References
- 1. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Identification of Modular Cullin-Ring Ligase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: TAS4464 Hydrochloride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of TAS4464 hydrochloride, a potent and selective inhibitor of NEDD8-activating enzyme (NAE), in various xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
TAS4464 is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] This pathway regulates the activity of cullin-RING ligases (CRLs), which in turn control the degradation of numerous proteins involved in cell cycle progression, proliferation, and survival.[1][3][4] By inhibiting NAE, TAS4464 disrupts CRL-mediated protein turnover, leading to the accumulation of CRL substrates like p27, CDT1, and phosphorylated IκBα.[1][3][5] This disruption induces cell cycle arrest and apoptosis in cancer cells, making TAS4464 a promising therapeutic agent for a variety of hematologic and solid tumors.[1][6] Preclinical studies in xenograft mouse models have demonstrated significant antitumor activity with various dosing schedules.[3][7]
Mechanism of Action Signaling Pathway
The diagram below illustrates the signaling pathway targeted by TAS4464. Inhibition of NAE by TAS4464 leads to the inactivation of Cullin-RING E3 Ubiquitin Ligases (CRLs), resulting in the accumulation of CRL substrate proteins. This accumulation disrupts normal cellular processes, such as cell cycle regulation and NF-κB signaling, ultimately leading to apoptosis in cancer cells.
Xenograft Mouse Model Data
The following tables summarize the dosages and administration schedules of this compound used in various published xenograft mouse model studies.
Table 1: this compound Dosage and Administration in Hematologic Malignancy Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Intravenous | Once a week | [3] |
| GRANTA-519 | Mantle Cell Lymphoma | Not Specified | 100 | Intravenous | Once or twice a week | [3] |
| THP-1 | Acute Myeloid Leukemia | Not Specified | 100 | Intravenous | Single dose for PD | [8] |
| TMD8-Luc | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Multiple Myeloma | Multiple Myeloma | Not Specified | Not Specified | Intravenous | Not Specified | [9] |
Table 2: this compound Dosage and Administration in Solid Tumor Xenograft Models
| Cell Line/Model | Cancer Type | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| SU-CCS-1 | Clear Cell Sarcoma | Not Specified | Not Specified | Intravenous | Once a week | [7] |
| LU5266 (PDX) | Small Cell Lung Cancer | Not Specified | Not Specified | Intravenous | Once or twice a week for 3 weeks | [3] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a xenograft mouse model study to evaluate the efficacy of this compound. This protocol should be adapted based on the specific cell line and research question.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, 5% dextrose in water)
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD-SCID, athymic nude)
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal welfare-approved euthanasia method
Protocol:
-
Cell Culture: Culture the chosen cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Acclimation: Acclimate the immunocompromised mice to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in sterile, serum-free medium or PBS. A mixture with Matrigel may enhance tumor take-rate for some cell lines.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via the chosen route (e.g., intravenous injection) and schedule (e.g., once or twice weekly).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, metastasis, or biomarker analysis from tumor tissue.
-
-
Euthanasia and Tissue Collection:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Collect tumors and other relevant tissues for further analysis (e.g., histopathology, Western blotting, RNA sequencing).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical xenograft mouse model experiment with this compound.
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS4464 Hydrochloride in Cell Culture
Introduction
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3] Inhibition of NAE leads to the accumulation of substrates for cullin-RING ubiquitin ligases (CRLs), such as CDT1, p27, and phosphorylated IκBα, ultimately inducing antiproliferative and cytotoxic effects in cancer cells.[1][2][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of TAS4464 hydrochloride solutions for in vitro cell culture experiments.
Quantitative Data Summary
For consistent and reproducible results, proper handling and preparation of this compound are essential. The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvent/Details | Source(s) |
| Molecular Weight | 542.97 g/mol | - | [5][6] |
| Solubility | 80 mg/mL (147.34 mM) | DMSO (Sonication is recommended) | [5] |
| 100 mg/mL (184.17 mM) | DMSO (Ultrasonic recommended) | [6] | |
| 4 mg/mL (7.37 mM) | H₂O (Sonication and heating to 60°C recommended) | [5] | |
| 5 mg/mL (9.21 mM) | H₂O (Ultrasonic and warming to 60°C recommended) | [6] | |
| Recommended Stock Solution Concentration | 10 mM - 100 mM | DMSO | General Practice |
| Typical Working Concentrations for Cell Culture | 1 nM - 1000 nM | In cell culture medium | [4] |
| Storage of Powder | -20°C for up to 3 years | Store in a dry, dark place | [5][7] |
| 4°C for up to 2 years | [7] | ||
| Storage of Stock Solution in Solvent | -80°C for up to 2 years | Aliquot to avoid repeated freeze-thaw cycles | [7] |
| -20°C for up to 1 year | [7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg of the compound (Molecular Weight = 542.97 g/mol ).
-
Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to the microcentrifuge tube containing the powder. For 5.43 mg, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.[5][6] Gentle warming may also aid in dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[7]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For lower final concentrations (e.g., in the nanomolar range), it is recommended to perform one or more serial dilutions.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in pre-warmed cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
-
Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare 10 mL of a 100 nM final concentration from a 10 µM intermediate solution, add 100 µL of the 10 µM solution to 9.9 mL of cell culture medium.
-
-
Mix and Add to Cells: Gently mix the final working solution by inverting the tube or pipetting up and down. Add the solution to your cell culture plates.
-
Incubation: Incubate the cells for the desired period. Studies have shown that TAS4464 can exert its effects in as little as 4 hours, with significant antiproliferative activity observed after 24 to 72 hours of exposure.[1][8]
Visualizations
Signaling Pathway
Caption: Mechanism of action of TAS4464.
Experimental Workflow
Caption: Workflow for this compound solution preparation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | NEDD8 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Assessing 3D Cell Viability with CellTiter-Glo® 3D Assay Following Treatment with TAS4464 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research for their superior physiological relevance compared to traditional 2D cell monolayers. A key aspect of evaluating the efficacy of novel therapeutic compounds is the accurate assessment of cell viability within these complex 3D structures. The CellTiter-Glo® 3D Cell Viability Assay from Promega is specifically designed for this purpose, offering a robust method to quantify ATP, an indicator of metabolically active cells, even in large spheroids.[1][2]
TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[3][4][5] Inhibition of NAE disrupts the neddylation pathway, a crucial process for the function of cullin-RING ubiquitin ligases (CRLs). This leads to the accumulation of CRL substrate proteins, ultimately inducing cell cycle dysregulation and apoptosis in cancer cells.[4][6] This application note provides a detailed protocol for utilizing the CellTiter-Glo® 3D assay to measure the cytotoxic effects of this compound in 3D cell culture models.
Mechanism of Action of this compound
TAS4464 inhibits the NAE, which is the essential E1 enzyme for the conjugation of NEDD8 to target proteins.[4] This inhibition prevents the activation of CRLs, leading to the accumulation of various CRL substrates like p27, CDT1, and phosphorylated IκBα.[3][4] The accumulation of these substrates results in the induction of both intrinsic and extrinsic apoptotic pathways, making TAS4464 a promising anti-cancer therapeutic.[7][8]
Data Presentation
The following tables summarize exemplary data on the activity of this compound.
Table 1: In Vitro Inhibitory Activity of TAS4464
| Target | IC50 (nM) | Assay Type |
| NEDD8 Activating Enzyme (NAE) | 0.955 | Cell-free assay |
This data indicates the high potency of TAS4464 as a selective NAE inhibitor.[3]
Table 2: Antiproliferative Activity of TAS4464 in Various Cell Lines
| Cell Line | Cancer Type | IC50 Range (nmol/L) |
| Patient-derived AML | Acute Myeloid Leukemia | 1.6 - 460 |
| Patient-derived DLBCL | Diffuse Large B-cell Lymphoma | 0.7 - 4,223 |
| Patient-derived SCLC | Small Cell Lung Cancer | 0.2 |
These values demonstrate the broad antiproliferative activity of TAS4464 across different cancer types.[4]
Experimental Protocols
Materials
-
3D cell culture model (e.g., spheroids of a cancer cell line like HCT116)
-
This compound (prepare stock solutions in an appropriate solvent like DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay Kit (Promega, Cat. No. G9681, G9682, or G9683)
-
Opaque-walled multiwell plates (96-well or 384-well, compatible with a luminometer)
-
Plate shaker
-
Luminometer
Protocol for Assessing TAS4464 Cytotoxicity using CellTiter-Glo® 3D
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Spheroid Culture and Treatment:
-
Culture spheroids to the desired size in opaque-walled multiwell plates.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Carefully remove a portion of the old medium from the wells and add the medium containing the desired concentrations of TAS4464. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).[3][4]
-
-
Assay Procedure:
-
Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.[9]
-
Equilibrate the multiwell plate containing the spheroids to room temperature for approximately 30 minutes.[9][10]
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well (1:1 ratio).[9][10]
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[9][11]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[9][11]
-
Measure the luminescence using a plate reader.
-
Conclusion
The CellTiter-Glo® 3D Cell Viability Assay provides a reliable and straightforward method for assessing the cytotoxic effects of this compound in 3D cell culture models. Its enhanced lytic capacity ensures accurate measurement of cell viability even in large, complex spheroids.[1][2] By following the detailed protocol outlined in this application note, researchers can effectively evaluate the potent antitumor activity of TAS4464 and other NAE inhibitors in a physiologically relevant context.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
- 2. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.sg]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ilexlife.com [ilexlife.com]
Application Notes and Protocols: In Vivo Pharmacodynamic Analysis of TAS4464 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 hydrochloride is a highly potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the critical E1 enzyme that initiates the neddylation cascade, a post-translational modification process essential for the activity of cullin-RING ligases (CRLs).[2][4][5] CRLs are the largest family of E3 ubiquitin ligases and play a crucial role in protein homeostasis by targeting a wide array of substrate proteins for proteasomal degradation. These substrates are involved in vital cellular processes such as cell cycle progression, DNA damage response, and signal transduction.[4]
In many cancers, the neddylation pathway is hyperactivated, leading to dysregulated protein degradation that promotes cancer cell growth and survival.[4] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, thereby inactivating CRLs.[6] This leads to the accumulation of tumor-suppressive CRL substrate proteins, ultimately inducing cell cycle arrest, apoptosis, and potent antitumor activity.[4][6] Preclinical studies have demonstrated that TAS4464 exhibits significant antitumor efficacy as a single agent in various hematologic and solid tumor models.[4][5][7]
These application notes provide a detailed overview of the in vivo pharmacodynamic analysis of TAS4464, including its mechanism of action, protocols for evaluating its biological effects in preclinical models, and key quantitative data from these studies.
Mechanism of Action: The Neddylation Pathway
TAS4464 functions by forming a TAS4464-NEDD8 adduct, which then potently and selectively inhibits NAE.[3] This inhibition blocks the transfer of NEDD8 to its E2 conjugating enzyme, effectively shutting down the entire neddylation pathway. The primary consequence is the prevention of cullin neddylation, which is required for the activation of CRL E3 ubiquitin ligases. Inactivated CRLs fail to ubiquitinate their target substrates, leading to the accumulation of key proteins that regulate cell proliferation and survival.
In Vivo Pharmacodynamic Effects
The in vivo pharmacodynamic effects of TAS4464 have been characterized in multiple human tumor xenograft models. A single intravenous administration of TAS4464 leads to a sustained inhibition of the neddylation pathway in tumor tissues. This is evidenced by a dose-dependent decrease in neddylated cullins and a corresponding accumulation of CRL substrate proteins.[4]
Quantitative Data Summary
The following tables summarize key findings from in vivo studies of TAS4464 in various xenograft models.
Table 1: In Vivo Pharmacodynamic Biomarker Modulation in Xenograft Tumors
| Model | Treatment | Time Point | Neddylated Cullin | p-IκBα | CDT1 | NRF2 | Cleaved Caspase-3 | Cleaved PARP |
| GRANTA-519 | 100 mg/kg TAS4464 | 24-72h | Decreased | Increased | Increased | Increased | Increased | Increased |
| SU-CCS-1 | 100 mg/kg TAS4464 | 24-72h | Decreased | Increased | Increased | Increased | Increased | Increased |
| CCRF-CEM | 100 mg/kg TAS4464 | 24h | Decreased | Increased | Increased | Increased | Increased | Increased |
Data compiled from published preclinical studies.[4]
Table 2: Antitumor Efficacy of TAS4464 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, i.v., weekly or twice weekly | Significant tumor growth inhibition |
| SU-CCS-1 | Clear Cell Sarcoma | 100 mg/kg, i.v., weekly or twice weekly | Significant tumor growth inhibition |
| LU5266 (PDX) | Small Cell Lung Cancer | i.v., weekly or twice weekly for 3 weeks | Statistically significant antitumor activity; complete tumor regression in a majority of mice |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, i.v., weekly | Complete tumor regression |
PDX: Patient-Derived Xenograft; i.v.: intravenous. Data from published reports.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TAS4464's pharmacodynamic effects in vivo. Below are protocols for key experiments.
Protocol 1: Human Tumor Xenograft Model and Drug Administration
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy and pharmacodynamics of TAS4464.
Materials:
-
Human cancer cell line (e.g., CCRF-CEM, GRANTA-519)
-
Immunocompromised mice (e.g., BALB/c nude)
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 5% glucose)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel, to the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare TAS4464 in the appropriate vehicle. Administer the drug intravenously (i.v.) according to the planned dose and schedule (e.g., a single dose for pharmacodynamic studies or weekly doses for efficacy studies).[4]
-
Efficacy Endpoint: For efficacy studies, continue dosing and monitor tumor volume and animal body weight. The study endpoint may be a specific tumor volume or a predetermined time point.
-
Pharmacodynamic Endpoint: For pharmacodynamic studies, euthanize cohorts of mice at various time points after a single dose (e.g., 4, 8, 24, 48, 72 hours). Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.[4]
Protocol 2: Western Blot Analysis for Pharmacodynamic Biomarkers
This protocol is for analyzing protein levels in tumor lysates to confirm target engagement and downstream effects of TAS4464.
Materials:
-
Frozen tumor tissue from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NEDD8, anti-Cullin, anti-p-IκBα, anti-CDT1, anti-NRF2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin (as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with loading dye, and denature by heating. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities relative to the loading control (β-actin) to determine changes in protein levels across treatment groups and time points. A decrease in the band corresponding to neddylated cullin and an increase in CRL substrates and apoptosis markers are expected in TAS4464-treated samples.[4]
Apoptotic Pathway Activation in Acute Myeloid Leukemia (AML)
In AML models, TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways.[8] This is mediated through the accumulation of the CRL substrate c-Myc. Elevated c-Myc levels subsequently increase the transcription of the pro-apoptotic protein NOXA (intrinsic pathway) and decrease the transcription of the anti-apoptotic protein c-FLIP (extrinsic pathway).[8] This dual activation of caspase-9 and caspase-8 leads to robust apoptotic cell death.[8]
Conclusion
This compound is a potent NAE inhibitor with a well-defined mechanism of action and significant preclinical antitumor activity. The pharmacodynamic analyses consistently demonstrate sustained target inhibition in vivo, leading to the accumulation of CRL substrates and the induction of apoptosis. The protocols provided herein offer a framework for researchers to effectively evaluate the in vivo pharmacodynamics of TAS4464 and similar NAE inhibitors in various cancer models. These methods are essential for understanding the biological activity of the compound and for guiding its further clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS4464 Hydrochloride Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TAS4464 hydrochloride, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), in patient-derived xenograft (PDX) models. This document outlines the mechanism of action, summarizes preclinical efficacy data, and offers step-by-step guidance for conducting in vivo studies to evaluate the antitumor activity of TAS4464.
Introduction
TAS4464 is a small molecule inhibitor that targets the NAE, a critical E1 enzyme in the neddylation pathway.[1][2] Neddylation is a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), which in turn control the degradation of various proteins involved in cell cycle progression, proliferation, and survival.[1][3] By inhibiting NAE, TAS4464 disrupts CRL-mediated protein turnover, leading to the accumulation of CRL substrates like CDT1, p27, and phosphorylated IκBα.[1][4][5] This dysregulation of cellular processes ultimately induces apoptosis and inhibits tumor growth.[3][6] Preclinical studies have demonstrated that TAS4464 exhibits significant antitumor activity in a wide range of cancer cell lines and xenograft models, including patient-derived models, highlighting its potential as a promising anticancer agent.[1][2][4][7][8]
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of TAS4464.
Data Presentation
Table 1: In Vivo Efficacy of TAS4464 in Patient-Derived Xenograft (PDX) Models
| Tumor Type | PDX Model | Treatment Regimen | Route of Administration | Key Findings | Reference |
| Small Cell Lung Cancer (SCLC) | LU5266 | Weekly or twice a week for 3 weeks | Intravenous | Statistically significant antitumor activity; majority of mice achieved complete tumor regression. More efficacious than standard-of-care (cisplatin and etoposide). | [1] |
| Mantle Cell Lymphoma (MCL) | GRANTA-519 | 100 mg/kg/day, weekly or twice weekly | Intravenous | Prominent antitumor activity without marked weight loss. | [1] |
| Clear Cell Sarcoma | SU-CCS-1 | Weekly | Intravenous | Markedly induced tumor regression and retained efficacy throughout treatment. More effective than doxorubicin, pazopanib, and MLN4924. | [1] |
| Acute Myeloid Leukemia (AML) | - | 100 mg/kg, twice weekly for 3 weeks | Intravenous | Induced complete tumor remission without severe weight loss. More effective than cytarabine. | [6] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice), 6-8 weeks old[9]
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Animal housing facility with appropriate biosafety level controls
Procedure:
-
Tumor Tissue Preparation:
-
Animal Preparation:
-
Tumor Implantation:
-
Create a small subcutaneous pocket at the prepared site using forceps.
-
Implant one to two tumor fragments into the subcutaneous space.[10]
-
Close the incision with surgical clips or sutures.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth and overall health.
-
Tumor growth can be measured using digital calipers.
-
Once tumors reach a volume of approximately 1000-1500 mm³, the tumors can be harvested for expansion into subsequent passages (F1, F2, etc.) or for initiating treatment studies.[9]
-
Protocol 2: this compound Administration and Efficacy Evaluation in PDX Models
This protocol describes the administration of TAS4464 to tumor-bearing mice and the assessment of its antitumor effects.
Materials:
-
PDX tumor-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound, formulated in an appropriate vehicle
-
Dosing syringes and needles
-
Digital calipers for tumor measurement
-
Animal balance for body weight monitoring
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
TAS4464 Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of TAS4464.
-
At the end of the study, tumors can be excised for pharmacodynamic and histological analysis.
-
Experimental Workflow
Caption: Experimental workflow for TAS4464 treatment in PDX models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of TAS4464 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of TAS4464 hydrochloride in preclinical animal models, based on available research. This document details the mechanism of action, summarizes in vivo efficacy, and provides established experimental protocols.
Introduction
TAS4464 is a highly potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process essential for the activity of cullin-RING ligases (CRLs).[1][4] By inhibiting NAE, TAS4464 prevents the neddylation of cullin proteins, leading to the inactivation of CRLs.[1][4] This results in the accumulation of various CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which in turn dysregulates the cell cycle, induces apoptosis, and inhibits tumor cell proliferation.[1][4][5] Preclinical studies have demonstrated significant antitumor activity of intravenously administered TAS4464 in a variety of hematologic and solid tumor xenograft models.[1][5]
Data Presentation
The following tables summarize the quantitative data from in vivo animal studies involving the intravenous administration of this compound.
Table 1: In Vivo Efficacy of Intravenous TAS4464 in Mouse Xenograft Models
| Tumor Model | Mouse Strain | TAS4464 Dose (mg/kg) | Dosing Schedule | Outcome |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | Nude Mice | 6.3, 12.5, 25, 50, 100 | Once weekly, IV | Dose-dependent tumor growth inhibition. Doses of 25, 50, and 100 mg/kg led to complete tumor regression.[1] |
| GRANTA-519 (Mantle Cell Lymphoma) | NOD-SCID Mice | 100 | Once or twice weekly, IV | Significant tumor growth inhibition.[1] |
| SU-CCS-1 (Clear Cell Sarcoma) | NOD-SCID Mice | Not specified | Once weekly, IV | Marked tumor regression.[1] |
| LU5266 (Patient-Derived Small Cell Lung Cancer) | NOD-SCID Mice | 75 | Once or twice weekly, IV | Complete tumor regression in a majority of mice.[2] |
| THP-1 (Acute Myeloid Leukemia) | BALB/c Nude Mice | 100 | Twice weekly for 3 weeks, IV | Complete tumor remission without significant weight loss.[5] |
| TMD8 (Diffuse Large B-cell Lymphoma) | Not specified | Not specified | Not specified | Prolonged survival in a systemic xenograft model.[1] |
| MM.1S (Multiple Myeloma) | Not specified | Not specified | Not specified | Strong antitumor effects.[6] |
Note: Specific tumor growth inhibition values (e.g., T/C ratios) and statistical significance are detailed in the cited literature.
Table 2: Pharmacodynamic Effects of Intravenous TAS4464 in Tumor Xenografts
| Tumor Model | TAS4464 Dose (mg/kg) | Time Point(s) | Key Pharmacodynamic Effects |
| CCRF-CEM | Not specified | Within 24 hours | Decreased neddylation of cullin-1, accumulation of CRL substrates (CDT1, NRF2, p-IκBα), and increased levels of cleaved caspase-3 and cleaved PARP.[1] |
| THP-1 | 100 | 1, 4, and 24 hours | Maximal inhibition of NEDD8-cullin binding at 1-4 hours, accumulation of NOXA, reduction of c-FLIP, and activation of caspase-3, -8, and -9.[5] |
Note: While pharmacokinetic studies have been conducted, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life in preclinical animal models are not publicly available in the reviewed literature. One study noted a blood-to-plasma ratio close to equivalent for TAS4464.
Mandatory Visualizations
Signaling Pathway of TAS4464
Caption: Mechanism of action of TAS4464.
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term TAS4464 Hydrochloride Treatment in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE)[1][2]. NAE is a critical component of the neddylation pathway, which regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins[2][3][4]. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis in cancer cells, making TAS4464 a promising agent for cancer therapy[3][4]. Preclinical studies have demonstrated its broad antiproliferative activity in various cancer cell lines and significant antitumor effects in in vivo xenograft models[1][2][5].
These application notes provide a summary of the preclinical data on TAS4464 and detailed protocols for its long-term evaluation in preclinical models.
Data Presentation
In Vitro Cytotoxicity of TAS4464
TAS4464 has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines and patient-derived cells. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line/Model | Cancer Type | IC50 (nM) | Incubation Time |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | 72 hours[1] |
| Patient-Derived | Acute Myeloid Leukemia (AML) | 1.6 - 460 | 72 hours[1] |
| Patient-Derived | Diffuse Large B-cell Lymphoma (DLBCL) | 0.7 - 4223 | 72 hours[1] |
| Patient-Derived | Small Cell Lung Cancer (SCLC) | 0.2 | 72 hours[1] |
| Human PBMCs | Normal | 5240 ± 3630 | 72 hours[1] |
Note: Specific IC50 for CCRF-CEM was not provided in the search results, but it is described as highly sensitive.
In Vivo Efficacy of TAS4464 in Xenograft Models
Long-term treatment with TAS4464 has shown significant antitumor activity in various human tumor xenograft mouse models.
| Xenograft Model | Cancer Type | Dosing Regimen | Administration Route | Key Outcomes |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, weekly | Intravenous | Complete tumor regression[6][7] |
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, weekly or twice weekly | Intravenous | Prominent antitumor activity[1][4] |
| SU-CCS-1 | Clear Cell Sarcoma | - | Intravenous | Prominent antitumor activity[1][4] |
| THP-1 | Acute Myeloid Leukemia | 100 mg/kg, twice weekly for 3 weeks | Intravenous | Complete tumor remission[3] |
| Patient-Derived | Small Cell Lung Cancer | - | Intravenous | Prominent antitumor activity[1] |
Note: Specific tumor growth inhibition percentages were not consistently provided across all models in the search results.
Signaling Pathways and Experimental Workflows
TAS4464 Mechanism of Action
Caption: TAS4464 inhibits NAE, blocking cullin neddylation and CRL activity.
In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for determining TAS4464 cytotoxicity in cancer cells.
In Vivo Xenograft Study Workflow
Caption: Workflow for evaluating TAS4464 antitumor efficacy in vivo.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol details the measurement of this compound's cytotoxic activity in cancer cell lines using a luminescence-based cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® 2.0 Assay kit
-
Luminometer
-
Sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells in culture medium to the desired seeding density.
-
Seed the cells into 96-well plates and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plates.
-
Add the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2[1].
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer[1].
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the TAS4464 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of long-term this compound treatment in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Human cancer cells (e.g., THP-1)
-
Immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old)[3]
-
Matrigel (optional)
-
Sterile PBS
-
Vehicle solution (e.g., 5% (w/v) glucose solution)[3]
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse[3].
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size, randomize the mice into treatment and vehicle control groups[3].
-
-
Drug Administration:
-
Prepare the this compound formulation for injection. A previously described formulation consists of DMSO, PEG300, Tween80, and ddH2O[8]. Another formulation uses a 5% (w/v) glucose solution[3].
-
Administer this compound or vehicle to the respective groups via intravenous injection. A typical dosing schedule is 100 mg/kg twice weekly[3].
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and mouse body weight regularly throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Protocol 3: Western Blot Analysis for Pharmacodynamic Markers
This protocol is for assessing the in vivo target engagement of TAS4464 by measuring the levels of neddylated cullins and CRL substrate proteins in tumor tissues.
Materials:
-
Excised tumor tissues from the in vivo study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NEDD8, anti-Cullin, anti-p-IκBα, anti-CDT1, anti-p27)[1]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissues in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extracts[1].
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST[1].
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
TAS4464 hydrochloride solubility issues and solutions
Welcome to the technical support center for TAS4464 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility and handling of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the NEDD8 Activating Enzyme (NAE), with an IC50 of 0.955 nM.[1][2][3] NAE is a critical enzyme in the neddylation pathway, which regulates protein stability and function.[4] By inhibiting NAE, TAS4464 prevents the neddylation of cullin proteins, which in turn inactivates cullin-RING E3 ubiquitin ligases (CRLs).[4][5] This leads to the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, ultimately resulting in cell cycle dysregulation, apoptosis, and the suppression of tumor growth.[1][4][5] Research has shown that TAS4464 can activate both the intrinsic (caspase-9 mediated) and extrinsic (caspase-8 mediated) apoptotic pathways.[6][7]
Q2: What are the general solubility properties of this compound?
A2: this compound is highly soluble in DMSO but has limited solubility in aqueous solutions and is generally considered insoluble in ethanol.[1][3] Due to its low aqueous solubility, specific solvents and preparation techniques are required for both in vitro and in vivo applications.
Q3: Which solvents are recommended for preparing stock solutions?
A3: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][3][8] It is crucial to use fresh, anhydrous (newly opened) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][3]
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[9]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][3]
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 184.17 mM | Use fresh, anhydrous DMSO. Sonication or warming may be needed.[3] |
| 80 mg/mL | 147.34 mM | Sonication is recommended.[8] | |
| Water | 5 mg/mL | 9.21 mM | Requires sonication and heating to 60°C.[3] |
| 4 mg/mL | 7.37 mM | Requires sonication and heating to 60°C.[8] | |
| Ethanol | Insoluble | N/A | Not a recommended solvent.[1] |
Molecular Weight of this compound: 542.97 g/mol [3][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Concentration is too high. 3. Insufficient agitation. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][3] 2. Refer to the solubility table above for maximum concentrations. 3. Gently warm the solution (to 37°C) and/or use an ultrasonic bath to aid dissolution.[3] |
| Precipitation occurs after adding the stock solution to an aqueous medium (e.g., cell culture media). | The final concentration of DMSO is too low to maintain solubility, causing the compound to crash out of the solution. | 1. Ensure the final DMSO concentration in the aqueous medium is sufficient but non-toxic to cells (typically ≤0.5%). 2. Prepare intermediate dilutions in your aqueous medium to avoid a sharp change in solvent polarity. 3. Vortex the medium while adding the DMSO stock solution to ensure rapid mixing. |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration due to incomplete dissolution. | 1. Always aliquot stock solutions and avoid repeated freeze-thaw cycles.[1][2] Store as recommended. 2. Visually inspect your stock solution before each use to ensure there is no precipitate. If precipitate is observed, gently warm and sonicate to redissolve. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action for TAS4464 and a typical experimental workflow for its use.
Caption: Mechanism of action of TAS4464 as a NAE inhibitor.
Caption: General experimental workflow for this compound.
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder (MW: 542.97)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 100 mM stock solution, you will need 54.3 mg.
-
Aseptically weigh the calculated amount of powder and place it into a sterile vial.
-
Under a sterile hood, add the corresponding volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution briefly. If the powder does not dissolve completely, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.[3]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use, sterile tubes.
Protocol 2: Preparation of Dosing Solution for In Vivo Animal Studies (Co-Solvent Method)
This protocol is based on a formulation that enhances the solubility of the compound for systemic administration.[2][3]
Materials:
-
100 mg/mL this compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of dosing solution with a final concentration of ≥2 mg/mL):
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3]
-
Start with the DMSO stock. To achieve a final concentration of 2 mg/mL, you would typically start with a more concentrated stock (e.g., 20 mg/mL). For this example, let's assume you are preparing a 2 mg/mL final solution.
-
In a sterile tube, add the solvents sequentially.
-
Add 400 µL of PEG300 .
-
Add 100 µL of your TAS4464 stock solution in DMSO (e.g., a 20 mg/mL stock to get a final 2 mg/mL concentration). Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 . Mix again until the solution is clear.
-
Add 450 µL of sterile Saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be clear.[2] Use this formulation immediately after preparation for optimal results.[1]
Protocol 3: Preparation of Dosing Solution for In Vivo Animal Studies (Cyclodextrin Method)
This protocol uses a cyclodextrin-based formulation to improve solubility.[2][3]
Materials:
-
100 mg/mL this compound stock solution in DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of dosing solution with a final concentration of ≥2 mg/mL):
-
First, prepare a 20% (w/v) SBE-β-CD solution in sterile saline.
-
This formulation consists of 10% DMSO and 90% of the 20% SBE-β-CD solution.[2][3]
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in Saline solution .
-
Add 100 µL of your TAS4464 stock solution in DMSO (e.g., a 20 mg/mL stock to get a final 2 mg/mL concentration).
-
Mix thoroughly until the solution is clear.[2]
-
This formulation should be used promptly after preparation. Note that if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | NEDD8 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Optimizing TAS4464 Hydrochloride for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of TAS4464 hydrochloride for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE) with an IC50 of 0.955 nM.[1][2][3][4][5][6] NAE is a crucial E1 enzyme in the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs). By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, which can induce cell cycle dysregulation and apoptosis in cancer cells.[5][7][8][9]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1][2] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[1][5] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[2][3] The compound is insoluble in water and ethanol under normal conditions.[1] However, it can be dissolved in water at 5 mg/mL with ultrasonication and heating to 60°C.[2][4]
Q3: What is a typical effective concentration range for TAS4464 in in vitro experiments?
A3: The effective concentration of TAS4464 can vary depending on the cell line and the duration of the experiment. However, studies have shown that TAS4464 can induce dose-dependent decreases in neddylated cullin and accumulation of CRL substrates in the range of 0.001–1 µmol/L (1–1000 nM) after a 4-hour treatment in CCRF-CEM cells.[7] For cell viability assays, treatment durations of 72 hours are common.[1][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How does the potency of TAS4464 compare to other NAE inhibitors like MLN4924?
A4: TAS4464 has been shown to have greater inhibitory effects than MLN4924 in both enzyme assays and cellular experiments.[5][10] In comparative studies, TAS4464 demonstrated stronger and more durable inhibition of the neddylation pathway at lower concentrations than MLN4924.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The final concentration of DMSO in the medium is too high. The compound's solubility limit in the aqueous medium has been exceeded. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween-80, though this should be tested for effects on your specific cells.[2][3] |
| High Variability Between Replicates | Inconsistent compound dissolution or pipetting errors. Cell plating density is not uniform. | Ensure the TAS4464 stock solution is completely dissolved and vortexed before each use. Use calibrated pipettes for accurate dispensing. Ensure even cell distribution when seeding plates by gently swirling the plate after seeding. |
| No Observable Effect at Expected Concentrations | The cell line is insensitive to NAE inhibition. The compound has degraded. The experimental endpoint is not appropriate for the mechanism of action. | Test a wider range of concentrations and longer incubation times. Confirm the sensitivity of your cell line to other NAE inhibitors if possible. Verify the integrity of your TAS4464 stock; if in doubt, prepare a fresh stock. Measure direct targets of NAE inhibition, such as the accumulation of p-IκBα or p27 by Western blot, to confirm target engagement. |
| High Levels of Cell Death in Control (Vehicle-Treated) Group | The concentration of the vehicle (e.g., DMSO) is too high. | Perform a vehicle toxicity test to determine the maximum tolerated concentration of your solvent for your specific cell line. Keep the final solvent concentration consistent across all treatment groups. |
Data Presentation
Table 1: In Vitro Efficacy of TAS4464 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Treatment Duration | Observed Effect | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Western Blot | 0.001–1 µmol/L | 4 hours | Dose-dependent decrease in neddylated cullin and accumulation of CDT1, NRF2, p-IκBα, and p27. | [7] |
| HCT116 | Colon Cancer | Western Blot | Not specified | 4 hours | Inhibition of neddylation pathway and accumulation of CRL substrate proteins. | [7] |
| THP-1 | Acute Myeloid Leukemia | Western Blot | Not specified | Not specified | Inhibition of neddylation pathway and accumulation of CRL substrate proteins. | [7] |
| Various Hematologic Malignancy Cells | AML, DLBCL, SCLC | Cell Viability | Not specified | 72 hours | Potent cytotoxicity. | [1][7] |
| Patient-Derived Ovary and Endometrial Cells | Ovarian and Endometrial Cancer | Cell Viability | Not specified | 6 days | Antiproliferative activity. | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic-free
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM). For example, to prepare a 10 mM stock solution of this compound (MW: 542.97 g/mol ), dissolve 5.43 mg in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[2][3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]
-
Protocol 2: Western Blot Analysis of Neddylation Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed cells (e.g., CCRF-CEM) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of TAS4464 from the stock solution in the complete culture medium.
-
Treat the cells with the desired concentrations of TAS4464 (e.g., 0.001, 0.01, 0.1, 1 µmol/L) for the specified duration (e.g., 4 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against neddylated cullin, CDT1, p27, p-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: TAS4464 inhibits NAE, blocking CRL activation and leading to substrate accumulation, which induces apoptosis.
Caption: Workflow for in vitro testing of TAS4464, from preparation to analysis of cellular effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NEDD8 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of TAS4464 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of TAS4464 hydrochloride, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with TAS4464, focusing on differentiating on-target from potential off-target effects.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Unexpected cytotoxicity is observed in my cell line, even at low concentrations. How can I determine if this is an off-target effect? | Highly sensitive cell line due to dependence on the neddylation pathway.Experimental error (e.g., incorrect concentration, contamination).Potential off-target kinase inhibition at higher concentrations. | On-Target Effect Verification: Perform a Western blot to confirm the accumulation of known Cullin-RING Ligase (CRL) substrates such as p27, CDT1, or phosphorylated IκBα.[1][2][3][4] A dose-dependent accumulation of these proteins is indicative of on-target NAE inhibition.Control Experiments: Re-verify the concentration of your TAS4464 stock solution. Include positive and negative control cell lines with known sensitivity to NAE inhibitors.Selectivity Profiling: If off-target effects are still suspected, consider a broad-panel kinase screen to identify potential off-target interactions, although TAS4464 is known to be highly selective.[2][3] |
| 2. I am observing significant cell death, but the accumulation of CRL substrates is lower than expected. What could be the reason? | The specific CRL substrates you are probing for may not be the primary drivers of apoptosis in your cell model.Activation of alternative cell death pathways.TAS4464 may be inducing apoptosis through both intrinsic and extrinsic pathways.[5][6] | Broaden Substrate Analysis: Probe for a wider range of CRL substrates.Apoptosis Pathway Analysis: Perform assays to measure the activation of caspases (e.g., caspase-3, -8, -9) to confirm apoptosis.[5] Analyze the expression of key apoptosis-related proteins like NOXA and c-FLIP.[5][6] |
| 3. In my in vivo model, I'm observing signs of liver toxicity. Is this a known effect of TAS4464? | Abnormal liver function has been reported as a treatment-related adverse event in a Phase 1 clinical trial of TAS4464 in patients with advanced solid tumors.[7] | Monitor Liver Enzymes: Routinely monitor serum levels of liver enzymes such as ALT and AST in your animal models.Histopathological Analysis: Conduct a histopathological examination of liver tissues to assess for any drug-induced liver injury.Dose Adjustment: Consider adjusting the dose and/or dosing schedule to mitigate liver toxicity while maintaining anti-tumor efficacy. |
| 4. How can I be sure that the observed effects are specific to NAE inhibition and not due to inhibition of other ubiquitin-like modifier activating enzymes? | TAS4464 is highly selective for NAE over other E1 enzymes like the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE).[1][2][8][9][10] | Selectivity Assays: If your experimental system allows, you can perform in vitro E1 enzyme assays to confirm the high selectivity of TAS4464 for NAE over UAE and SAE.[3]Review Selectivity Data: Refer to the published selectivity data for TAS4464, which demonstrates significantly higher IC50 values for UAE and SAE compared to NAE.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][10] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial process for the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[2][4] By inhibiting NAE, TAS4464 prevents the neddylation of cullin proteins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][2][3][4][10] This disruption of protein homeostasis results in cell cycle arrest, induction of apoptosis, and potent anti-tumor activity.[4]
Q2: What are the known off-target effects of this compound?
A2: Preclinical studies have shown that TAS4464 is highly selective. Notably, it has significantly less off-target activity against carbonic anhydrase II (CA2) compared to the first-generation NAE inhibitor MLN4924, thereby avoiding the red blood cell-related side effects associated with CA2 inhibition.[2] However, a first-in-human Phase 1 clinical trial in patients with advanced solid tumors identified abnormal liver function tests as a significant treatment-related adverse event.[7] This suggests that at clinical doses, the liver may be a potential site for off-target or on-target toxicity.
Q3: How does the selectivity of TAS4464 for NAE compare to other E1 enzymes?
A3: TAS4464 demonstrates high selectivity for NAE over other E1 activating enzymes, such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE).[1][2][3][8][9][10] The inhibitory concentration (IC50) for NAE is in the nanomolar range, while the IC50 values for UAE and SAE are significantly higher, indicating minimal inhibition of these related pathways at therapeutic concentrations.[11]
Q4: What signaling pathways are affected by TAS4464 treatment?
A4: The primary pathway affected is the neddylation pathway. Downstream of NAE inhibition, the inactivation of CRLs leads to the accumulation of various substrates that regulate key cellular processes. This includes the inhibition of the NF-κB pathway through the accumulation of phosphorylated IκBα.[2][12] Furthermore, TAS4464 has been shown to induce both the intrinsic and extrinsic apoptotic pathways, in part through the c-Myc-mediated upregulation of NOXA and downregulation of c-FLIP.[5][6]
Quantitative Data Summary
Table 1: In Vitro Selectivity of this compound
| Target Enzyme | IC50 (nM) | Reference(s) |
| NAE (NEDD8-Activating Enzyme) | 0.955 | [1] |
| NAE (NEDD8-Activating Enzyme) | 0.96 | [11] |
| UAE (Ubiquitin-Activating Enzyme) | 449 | [11] |
| SAE (SUMO-Activating Enzyme) | 1280 | [11] |
| Carbonic Anhydrase II | 730,000 (0.730 mmol/L) | [8][11] |
Table 2: Clinically Observed Treatment-Related Adverse Events (Phase 1 Study)
| Adverse Event Category | Specific Events | Frequency | Reference(s) |
| Hepatobiliary | Abnormal Liver Function Tests (LFTs) | Most common treatment-related adverse events | [7] |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Common | [7] |
Experimental Protocols
Protocol 1: Western Blot for Detection of CRL Substrate Accumulation
-
Cell Lysis: Treat cells with the desired concentrations of TAS4464 for the specified duration (e.g., 4-24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p27, CDT1, phospho-IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: On-target mechanism of TAS4464 via NAE inhibition.
Caption: Selectivity profile of TAS4464 for NAE versus off-targets.
Caption: Troubleshooting workflow for unexpected TAS4464 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
TAS4464 hydrochloride stability in DMSO and other solvents
This technical support center provides guidance on the stability of TAS4464 hydrochloride in DMSO and other solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO at concentrations up to 80-100 mg/mL.[1][2] It is also soluble in water at approximately 4-5 mg/mL, though sonication and heating to 60°C may be required to achieve complete dissolution.[2][3] For most in vitro cell-based assays, preparing a high-concentration stock solution in DMSO is the standard practice.
Q2: How should I store this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store aliquoted DMSO stock solutions at -80°C, which can be stable for up to one to two years.[1][4] For short-term storage, solutions can be kept at -20°C for up to one month.[1][3][4] To maintain the integrity of the compound, it is crucial to use anhydrous DMSO and to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q3: Can I store this compound in aqueous solutions?
A3: While this compound is soluble in water, the stability of small molecules in aqueous solutions can be pH-dependent and generally less stable than in DMSO. If you need to prepare aqueous solutions for your experiments, it is advisable to prepare them fresh on the day of use. For longer-term storage of aqueous formulations, a thorough stability study would be required to determine the optimal pH and storage conditions.
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: While specific data for this compound is unavailable, studies on other small molecules in DMSO suggest that repeated freeze-thaw cycles can lead to degradation. To minimize this risk, it is best practice to aliquot stock solutions into single-use volumes. If repeated use from a single stock vial is unavoidable, limit the number of freeze-thaw cycles to a minimum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution upon storage. | 1. The concentration is too high. 2. The DMSO has absorbed water. 3. The storage temperature is not low enough. | 1. Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a new stock at a slightly lower concentration. 2. Use fresh, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption. 3. Ensure storage at -80°C for long-term stability. |
| Inconsistent experimental results. | 1. Degradation of this compound in the stock solution. 2. Inaccurate concentration due to solvent evaporation or water absorption. | 1. Prepare a fresh stock solution from solid compound. Perform a stability check of the old stock solution using an analytical method like HPLC. 2. Use tightly sealed vials for storage. Allow vials to equilibrate to room temperature before opening to minimize condensation. |
| Low or no activity observed in the assay. | 1. Compound degradation. 2. Incorrect solvent used for final dilution in the assay. | 1. Verify the integrity of the compound by preparing a fresh stock and comparing its activity. 2. Ensure that the final concentration of DMSO in the assay medium is compatible with your experimental system and does not exceed the recommended tolerance for your cells or assay components. |
Stability of this compound in Different Solvents
The stability of this compound can be influenced by the solvent, storage temperature, and duration. Below is a summary of available information and general guidance.
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -80°C | Up to 2 years[4] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[1] |
| DMSO | -20°C | Up to 1 month[1][3][4] | Suitable for short-term storage. |
| Water | 4°C | Prepare fresh daily | Stability in aqueous solutions can be pH-dependent and is generally lower than in DMSO. |
| Ethanol | Insoluble[1] | Not recommended | This compound has poor solubility in ethanol. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealing polypropylene or glass vials
-
-
Procedure:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and store at -80°C for long-term storage.
-
Protocol 2: General Protocol for Assessing the Stability of this compound in Solution by HPLC
This protocol provides a framework for a forced degradation study to evaluate the stability of this compound under various stress conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in the solvent to be tested (e.g., DMSO, water at a specific pH).
-
From this stock, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the working solution at a high temperature (e.g., 60°C or 80°C) for various time points.
-
Photostability: Expose the working solution to a light source (as per ICH Q1B guidelines) and analyze at various time points. Keep a control sample in the dark.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. This typically involves a C18 column and a mobile phase gradient of acetonitrile and water with a suitable buffer.
-
Inject the stressed samples and a control (time zero) sample.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation at each time point.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Managing Liver Function with TAS4464 Hydrochloride In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and interpreting liver function abnormalities during in vivo experiments with TAS4464 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
TAS4464 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical component of the neddylation pathway, which is essential for the activity of cullin-RING ligases (CRLs), a major class of ubiquitin E3 ligases. By inhibiting NAE, TAS4464 prevents the neddylation of cullin proteins, leading to the inactivation of CRLs and the accumulation of their substrate proteins. This disrupts various cellular processes, including cell cycle progression and signal transduction, which is the basis for its investigation as an anti-cancer agent.[1][2][3] One of the key pathways affected is the nuclear factor κB (NF-κB) signaling pathway.[4]
Q2: Have liver function abnormalities been observed with TAS4464 in vivo?
Yes, in a first-in-human phase 1 clinical study, abnormal changes in liver function tests were the most common treatment-related adverse events and were dose-limiting.[4] However, it is important to note that in the same study, it was mentioned that no abnormal findings in liver function test values or histopathological examination were observed in non-clinical (animal) studies.[4] This suggests a potential species-specific difference in the hepatotoxic effects of TAS4464, with humans being more susceptible.
Q3: What were the key observations from the TAS4464 clinical trial regarding liver function?
In the phase 1 trial, dose-limiting toxicities were related to abnormal liver function tests.[4] To mitigate these effects, the study protocol was amended to include a 14-day lead-in period with a lower dose of TAS4464 (20 mg/m²) before escalating to higher doses.[4] The observed liver function abnormalities were generally reversible upon cessation of treatment.[4]
Q4: What is the proposed mechanism for NAE inhibitor-induced liver abnormalities?
While the exact mechanism for TAS4464-induced liver abnormalities is still under investigation, it is thought to be a class effect of NAE inhibitors.[4] The related NAE inhibitor, MLN4924 (pevonedistat), has also been associated with liver function test elevations in clinical trials.[1] The inhibition of the neddylation pathway can lead to the accumulation of various proteins that may trigger cellular stress responses, including in hepatocytes. The NF-κB pathway, which is modulated by TAS4464, plays a complex role in liver homeostasis and injury, and its dysregulation could contribute to hepatotoxicity.[4]
Troubleshooting Guides
Issue 1: Unexpected Elevation of Liver Enzymes (ALT, AST, ALP) in In Vivo Models
Potential Cause: While preclinical studies with TAS4464 reportedly did not show significant liver enzyme elevations, it is crucial to monitor for any unexpected hepatotoxicity. Potential causes could include the specific animal model's sensitivity, formulation issues, or off-target effects that were not apparent in initial toxicology screens.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver enzyme measurements with fresh serum samples from the affected animals and a control group.
-
Dose-Response Assessment: If not already part of the study design, conduct a dose-ranging study to determine if the enzyme elevations are dose-dependent.
-
Vehicle Control Evaluation: Ensure that the vehicle used to formulate TAS4464 is not contributing to the observed liver enzyme changes. Run a vehicle-only control group.
-
Histopathological Analysis: Euthanize a subset of animals from the affected and control groups for liver histopathology to assess for signs of liver injury, such as necrosis, inflammation, steatosis, or cholestasis.
-
Review Compound Formulation: Verify the stability and purity of the this compound formulation being used.
Issue 2: Histopathological Findings Suggestive of Liver Injury
Potential Cause: Should histopathological analysis reveal signs of liver damage (e.g., hepatocellular necrosis, inflammation, fatty changes), it is essential to characterize the nature and extent of the injury.
Troubleshooting Steps:
-
Pathologist Consultation: Have the slides reviewed by a board-certified veterinary pathologist to confirm and characterize the findings.
-
Correlate with Biomarkers: Correlate the histopathological findings with the serum liver enzyme levels to establish a clear link between the biochemical and structural changes.
-
Investigate Mechanism:
-
Apoptosis vs. Necrosis: Perform additional staining, such as TUNEL or cleaved caspase-3, to differentiate between apoptotic and necrotic cell death.
-
Inflammation Markers: Analyze liver tissue for inflammatory markers (e.g., cytokine and chemokine expression) via qPCR or immunohistochemistry.
-
Oxidative Stress: Assess for markers of oxidative stress in the liver tissue.
-
-
Consider a Different Animal Model: If the observed toxicity is severe and prevents the assessment of the primary experimental endpoints, consider using a different rodent strain or species.
Experimental Protocols
Protocol 1: In Vivo Monitoring of Liver Function in Rodents
This protocol outlines the procedure for collecting blood and measuring key liver function biomarkers in mice or rats treated with TAS4464.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Collection tubes (e.g., serum separator tubes)
-
Lancets or needles appropriate for the chosen blood collection method
-
Centrifuge
-
Pipettes and storage tubes
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to the animals as per the experimental design.
-
Blood Collection: At predetermined time points, collect blood from the animals. Common methods for mice include submandibular vein puncture or cardiac puncture (terminal procedure).[5] For rats, cardiac puncture is also a common terminal procedure.[6]
-
Submandibular Bleed (Mouse):
-
Anesthetize the mouse.
-
Puncture the submandibular vein with a lancet.
-
Collect the flowing blood into a serum separator tube.
-
Apply pressure to the site to stop the bleeding.
-
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000 x g for 10 minutes.
-
Carefully collect the serum (supernatant) and transfer it to a fresh, labeled tube.
-
-
Biomarker Analysis: Analyze the serum for the following liver function markers using a veterinary clinical chemistry analyzer:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
-
Data Analysis: Compare the liver enzyme levels between the TAS4464-treated groups and the vehicle control group.
Protocol 2: Liver Tissue Collection and Histopathological Analysis
This protocol describes the steps for collecting, fixing, and processing liver tissue for histopathological examination.
Materials:
-
Surgical tools for dissection
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate-buffered saline (PBS)
-
Tissue cassettes
-
Ethanol (70%)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Tissue Collection:
-
Euthanize the animal according to an approved protocol.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully dissect the entire liver.
-
Rinse the liver gently with PBS to remove excess blood.
-
-
Fixation:
-
Processing and Embedding:
-
After fixation, transfer the tissue to 70% ethanol.
-
Process the tissue through a series of graded alcohols and clearing agents.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the slides with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination: A veterinary pathologist should examine the slides for any histopathological changes, including:
-
Hepatocellular necrosis or apoptosis
-
Inflammatory cell infiltration
-
Steatosis (fatty change)
-
Cholestasis
-
Fibrosis
-
Data Presentation
Table 1: Key Liver Function Biomarkers to Monitor in In Vivo Studies with TAS4464
| Biomarker | Abbreviation | Primary Indication |
| Alanine Aminotransferase | ALT | Hepatocellular injury |
| Aspartate Aminotransferase | AST | Hepatocellular injury |
| Alkaline Phosphatase | ALP | Cholestasis, biliary injury |
| Total Bilirubin | TBIL | Impaired liver excretory function |
Table 2: Example of a Dose-Response Table for Liver Enzyme Changes (Hypothetical Data)
Note: As preclinical studies with TAS4464 reportedly did not show liver enzyme elevations, this table is a hypothetical example based on what might be observed with a compound that does induce hepatotoxicity. Researchers should populate this with their own experimental data.
| Treatment Group | Dose (mg/kg) | n | Mean ALT (U/L) ± SEM | Mean AST (U/L) ± SEM |
| Vehicle Control | 0 | 8 | 35 ± 5 | 80 ± 10 |
| TAS4464 | 10 | 8 | 40 ± 6 | 85 ± 12 |
| TAS4464 | 30 | 8 | 150 ± 25 | 300 ± 40 |
| TAS4464 | 100 | 8 | 500 ± 70 | 900 ± 120 |
* p < 0.05 compared to vehicle control
Visualizations
Caption: Mechanism of TAS4464 and its potential impact on hepatocytes.
Caption: Workflow for monitoring liver function in vivo.
Caption: Troubleshooting logic for elevated liver enzymes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing of the Investigational NEDD8 Activating Enzyme Inhibitor MLN4924 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wws.uhcancercenter.org [wws.uhcancercenter.org]
- 6. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Collecting and Fixing Tissues | Office of Research [uab.edu]
- 8. masseycancercenter.org [masseycancercenter.org]
Why use fresh DMSO for TAS4464 hydrochloride solutions
This guide provides technical support for the handling and use of TAS4464 hydrochloride, with a focus on solution preparation and stability.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use fresh, anhydrous DMSO for preparing this compound solutions?
Using fresh, anhydrous (water-free) dimethyl sulfoxide (DMSO) is crucial for several reasons:
-
Preventing Compound Degradation: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The presence of water in the DMSO can lead to the hydrolysis and degradation of this compound, reducing its potency and the reproducibility of your experimental results. While this compound is stable when stored properly, introducing water can compromise its integrity in solution.[4]
-
Ensuring Complete Solubilization: this compound is soluble in DMSO.[4] However, the presence of absorbed water can alter the solvent properties of DMSO, potentially leading to incomplete dissolution or precipitation of the compound, especially at high concentrations. This would result in an inaccurate final concentration in your experiments.
-
Maintaining Accurate Concentration: When old DMSO that has absorbed a significant amount of water is used, the volume of the solvent is no longer pure DMSO.[2][3] This can lead to inaccuracies in the final concentration of your this compound stock solution.
-
Avoiding Unwanted Reactions: While DMSO is a stable solvent, old or improperly stored DMSO may contain degradation byproducts. These impurities could potentially react with this compound or interfere with your experimental system.
Troubleshooting Guide
Issue: I observed precipitation in my this compound stock solution upon storage or after dilution in an aqueous buffer.
-
Potential Cause 1: Use of old or wet DMSO.
-
Solution: Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. If using a previously opened bottle, ensure it has been stored tightly sealed to minimize moisture absorption. For best practices, use a bottle dedicated to preparing stock solutions of sensitive compounds.
-
-
Potential Cause 2: Compound precipitation upon dilution in aqueous media.
-
Solution: It is common for compounds dissolved in a high concentration of DMSO to precipitate when diluted into an aqueous buffer. To mitigate this, it is recommended to first make intermediate serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[5] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects. Always include a vehicle control (DMSO alone) in your experiments.[5]
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Sterile, amber glass vial or a polypropylene tube
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Protocol for Storing this compound Solutions
-
Stock Solutions in DMSO:
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Duration | Stability |
| Powder | 0 - 4°C, dry, dark | Days to weeks | Stable[4] |
| Powder | -20°C, dry, dark | Months to years | Stable (>3 years)[4] |
| In DMSO | 4°C | 2 weeks | Stable[6] |
| In DMSO | -20°C | 1 month | Stable[7] |
| In DMSO | -80°C | 6 months | Stable[6][7] |
Visual Guides
Workflow for Preparing this compound Solutions
Caption: A flowchart comparing the outcomes of using fresh versus old DMSO for this compound solution preparation.
References
- 1. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 2. echemi.com [echemi.com]
- 3. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. medkoo.com [medkoo.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. TAS4464 Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to TAS4464 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to TAS4464 hydrochloride resistance in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving TAS4464, providing potential causes and actionable solutions.
Issue 1: Reduced or No Inhibition of Cullin Neddylation Observed
Symptom: Western blot analysis shows minimal or no decrease in neddylated cullins and/or no accumulation of Cullin-RING Ligase (CRL) substrates (e.g., p-IκBα, CDT1, p27) following TAS4464 treatment.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect TAS4464 Concentration | Verify the calculated concentration and ensure proper dilution from the stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Insensitivity | Some cancer cell lines, particularly from solid tumors, may exhibit intrinsic resistance to NAE inhibitors.[1] Consider screening a panel of cell lines to identify a sensitive control. |
| Acquired Resistance | If the cell line was previously sensitive, it may have developed resistance. This can be due to mutations in the NAE complex or upregulation of drug efflux pumps.[2][3] |
| Suboptimal Treatment Duration | The accumulation of CRL substrates is time-dependent. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for observing the desired effect.[4] |
| Poor Antibody Quality | Ensure that the primary antibodies for neddylated cullins and CRL substrates are validated for Western blotting and are used at the recommended dilution. |
Issue 2: Cancer Cells Develop Resistance to TAS4464 Over Time
Symptom: A cancer cell line that was initially sensitive to TAS4464-induced apoptosis or growth arrest begins to proliferate in the presence of the drug.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| UBA3 Subunit Mutation | Mutations in the UBA3 (NAEβ) subunit of the NEDD8-activating enzyme can reduce the binding affinity of NAE inhibitors.[2][5] Sequence the UBA3 gene in the resistant cells to identify potential mutations. |
| ABCG2 Efflux Pump Overexpression | The ATP-binding cassette transporter G2 (ABCG2) can actively transport NAE inhibitors out of the cell, reducing their intracellular concentration.[3] Assess ABCG2 expression levels via qPCR or Western blot and its activity using a functional assay. |
| Activation of Bypass Pathways | Cancer cells may activate alternative signaling pathways to circumvent the effects of NAE inhibition. Perform RNA sequencing or pathway analysis to identify upregulated pro-survival pathways. |
| Loss of PTEN Function | Loss of the tumor suppressor PTEN has been linked to resistance to NAE inhibitors in some cancer types.[6] Evaluate PTEN expression and activity in your resistant cell model. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[2][4] NAE is the essential E1 enzyme in the neddylation pathway, which attaches the ubiquitin-like protein NEDD8 to substrate proteins. The primary targets of neddylation are cullin proteins, which are scaffolds for Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, TAS4464 prevents the neddylation and activation of CRLs. This leads to the accumulation of CRL substrates, many of which are tumor suppressors and cell cycle inhibitors like p27, CDT1, and phosphorylated IκBα.[1][7] The accumulation of these substrates results in cell cycle arrest, apoptosis, and inhibition of cancer cell proliferation.[7][8]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Mechanism of Action of this compound."
What are the known mechanisms of resistance to NAE inhibitors like TAS4464?
While research is ongoing, several mechanisms of resistance to NAE inhibitors have been identified, primarily from studies with the related compound MLN4924 (pevonedistat):
-
Target Alteration: Mutations in the UBA3 gene, which encodes a catalytic subunit of NAE, can reduce the inhibitor's binding and efficacy.[2][5]
-
Increased Drug Efflux: Overexpression of the ABCG2 drug transporter can pump the inhibitor out of the cancer cell, lowering its intracellular concentration to sub-therapeutic levels.[3]
-
Bypass Pathways: Upregulation of anti-apoptotic proteins, such as FLIP, can confer resistance by overriding the pro-apoptotic signals induced by NAE inhibition.[4]
-
Loss of Tumor Suppressors: Inactivation of tumor suppressors like PTEN has been associated with resistance to NAE inhibitors in certain cancers.[6]
How can resistance to TAS4464 be overcome?
Several strategies are being explored to overcome resistance to NAE inhibitors:
-
Combination Therapies: Combining TAS4464 with other anti-cancer agents can create synergistic effects and prevent the development of resistance. For example, TAS4464 has shown synergistic activity with standard multiple myeloma treatments like bortezomib and lenalidomide.[9]
-
Targeting Efflux Pumps: For resistance mediated by ABCG2 overexpression, co-administration of an ABCG2 inhibitor can restore sensitivity to the NAE inhibitor.[3]
-
Next-Generation Inhibitors: Developing new NAE inhibitors with different binding properties may be effective against cancers with UBA3 mutations.[5]
Experimental Protocols
Protocol 1: Generation of a TAS4464-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of TAS4464.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of TAS4464 for the parental cell line after 72 hours of treatment.
-
Initial Exposure: Culture the parental cells in a medium containing TAS4464 at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of TAS4464.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of TAS4464 in the culture medium by 1.5- to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the TAS4464 concentration over several months.
-
Characterize the Resistant Line: Periodically, perform a cell viability assay to determine the new IC50 of the resistant cell population. A significant increase in IC50 compared to the parental line indicates the development of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 2: Assessing ABCG2 Transporter Activity
This protocol uses a fluorescent substrate to measure the activity of the ABCG2 efflux pump.
Materials:
-
Parental and TAS4464-resistant cell lines
-
Complete cell culture medium
-
Pheophorbide A (Pha) or another fluorescent ABCG2 substrate
-
Ko143 (a potent ABCG2 inhibitor)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the following conditions for 2 hours at 37°C:
-
Vehicle control (DMSO)
-
Pheophorbide A alone
-
Ko143 alone
-
Pheophorbide A + Ko143
-
-
Harvest and Wash: After incubation, harvest the cells, wash them twice with ice-cold PBS to remove extracellular fluorescent substrate.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the different treatment groups. A significantly higher MFI in the resistant cells treated with Pha + Ko143 compared to Pha alone indicates increased ABCG2 activity.
Protocol 3: Detection of UBA3 Gene Mutations
This protocol outlines the general steps for identifying mutations in the UBA3 gene.
Materials:
-
Parental and TAS4464-resistant cell lines
-
Genomic DNA extraction kit
-
PCR primers specific for the UBA3 coding sequence
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the coding regions of the UBA3 gene using PCR with high-fidelity polymerase. Design primers to cover the entire coding sequence in overlapping fragments.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing:
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
NGS: Prepare a library from the PCR products and sequence on an NGS platform for deeper coverage.
-
-
Sequence Analysis: Align the sequencing data from the resistant cells to the reference sequence and the parental cell line sequence to identify any nucleotide changes. Analyze identified mutations for their potential impact on protein function (e.g., missense, nonsense, frameshift mutations).
References
- 1. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody validation and scoring guidelines for ABCG2 immunohistochemical staining in formalin-fixed paraffin-embedded colon cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCG2 is associated with HER-2 Expression, lymph node metastasis and clinical stage in breast invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic action by multi-targeting compounds produces a potent compound combination for human NSCLC both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing TAS4464 hydrochloride toxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicities of TAS4464 hydrochloride in animal models. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs).[1][2] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as p27 and CDT1, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the known toxicities of this compound in animal models?
A2: Preclinical studies in mouse xenograft models have shown that TAS4464 can be administered at effective anti-tumor doses without causing marked weight loss.[1][2] However, clinical data from a phase 1 trial in humans revealed that dose-limiting toxicities were related to abnormal liver function tests (LFTs), suggesting that hepatotoxicity is a potential concern.[3] For the related NAE inhibitor MLN4924, hepatotoxicity was also a dose-limiting toxicity in clinical trials, further highlighting the liver as a potential target organ for this class of drugs.[1]
Q3: What is the primary strategy to minimize this compound toxicity?
A3: The primary strategy to mitigate TAS4464-induced toxicity, particularly hepatotoxicity, is the implementation of an intermittent dosing schedule rather than continuous daily administration.[1] Preclinical studies have demonstrated that weekly or twice-weekly administration of TAS4464 maintains potent anti-tumor efficacy while being well-tolerated.[1][2] Additionally, a lead-in dosing regimen, where a lower initial dose is followed by the target dose, was implemented in a clinical trial to manage liver-related adverse events.[3]
Troubleshooting Guide
Issue: Observed signs of toxicity in animal models (e.g., weight loss, lethargy, ruffled fur).
| Potential Cause | Troubleshooting Step | Rationale |
| High Dose or Frequent Dosing | 1. Review the current dosing regimen (dose and frequency). 2. Consider reducing the dose or switching to an intermittent schedule (e.g., weekly or twice weekly). | TAS4464 has shown efficacy with intermittent dosing, which can reduce the risk of cumulative toxicity.[1][2] |
| Hepatotoxicity | 1. Monitor liver function by collecting blood samples for analysis of liver enzymes (ALT, AST) and bilirubin. 2. Implement a lead-in dosing schedule: start with a lower dose for a short period before escalating to the full therapeutic dose. | Clinical data indicates that hepatotoxicity is a key toxicity of NAE inhibitors.[1][3] A lead-in dose may allow for adaptation and reduce the severity of liver enzyme elevations. |
| Vehicle-Related Toxicity | 1. Administer the vehicle alone to a control group of animals. 2. If toxicity is observed in the vehicle control group, consider reformulating the vehicle. | It is essential to rule out any adverse effects caused by the formulation excipients. |
Issue: Elevated liver enzymes (ALT, AST) in blood samples.
| Potential Cause | Troubleshooting Step | Rationale |
| Drug-Induced Liver Injury | 1. Immediately interrupt dosing with this compound. 2. Continue to monitor liver enzymes until they return to baseline. 3. Re-initiate treatment at a lower dose or with a less frequent dosing schedule. 4. Consider implementing a lead-in dosing regimen upon re-challenge. | Elevated liver enzymes are a key indicator of hepatotoxicity. Dose modification is crucial to prevent severe liver damage.[3] |
| Underlying Health Condition of the Animal Model | 1. Perform a thorough health screen of the animals before study initiation. 2. Exclude animals with pre-existing liver abnormalities. | Pre-existing conditions can exacerbate drug-induced toxicities. |
Quantitative Data Summary
Table 1: Preclinical Dosing of TAS4464 in Mouse Xenograft Models
| Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Outcome | Reference |
| CCRF-CEM Xenograft | 6.3 - 100 mg/kg | Intravenous | Once a week for 3 weeks | Antitumor efficacy without marked decreases in body weight | [4] |
| GRANTA-519 Xenograft | 100 mg/kg | Intravenous | Weekly or twice weekly | Prominent antitumor activity without marked weight loss | [1] |
| SU-CCS-1 Xenograft | Not specified | Intravenous | Weekly | Statistically significant antitumor activity | [1] |
| LU5266 (SCLC PDX) | Not specified | Intravenous | Weekly or twice a week for 3 weeks | Statistically significant antitumor activity | [1] |
Table 2: TAS4464 Phase 1 Clinical Trial Dosing Levels
| Dosing Regimen | Dose Levels (mg/m²) | Key Observation | Reference |
| Weekly Dosing | 10, 20, 40, 56 | Dose-limiting toxicities related to abnormal liver function tests | [3][5] |
| Weekly Dosing with Lead-in | 20 → 40, 20 → 56 | Implemented to manage liver function test abnormalities | [5] |
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity in Animal Models
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).
-
Sample Processing: Process the blood to separate serum or plasma.
-
Biochemical Analysis: Analyze the serum/plasma for key liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.
-
On-Study Monitoring: Collect blood samples at regular intervals throughout the study (e.g., 24 hours after the first dose, and then weekly).
-
Data Analysis: Compare on-study liver enzyme levels to baseline values for each animal. A significant elevation (e.g., >3 times the upper limit of normal) may indicate hepatotoxicity and necessitate dose adjustment.
Protocol 2: Lead-in Dosing Strategy to Mitigate Hepatotoxicity
-
Determine the Target Therapeutic Dose: Based on efficacy studies, establish the target dose of this compound.
-
Establish the Lead-in Dose: The lead-in dose should be a fraction of the target dose (e.g., 50%).
-
Dosing Schedule:
-
Week 1: Administer the lead-in dose.
-
Week 2 onwards: If the lead-in dose is well-tolerated (i.e., no significant elevation in liver enzymes), escalate to the full target therapeutic dose.
-
-
Monitoring: Closely monitor liver function as described in Protocol 1, especially during the first week of treatment and after dose escalation.
Visualizations
Caption: TAS4464 Mechanism of Action.
Caption: Workflow for Mitigating TAS4464 Toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in TAS4464 Hydrochloride Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAS4464 hydrochloride in their experiments. Our aim is to help you interpret unexpected results and provide actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during your experiments with this compound.
Issue 1: Higher than Expected IC50 Value or Reduced Potency in Cell Viability Assays
Question: My in vitro cell viability assay shows a significantly higher IC50 value for this compound than reported in the literature. What could be the cause?
Answer: Several factors can contribute to reduced potency of TAS4464 in cell-based assays. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Solubility Issues: this compound is typically dissolved in DMSO for in vitro use.[1] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound will significantly lower the effective concentration.
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles can lead to compound degradation.[2] Store the stock solution in small aliquots at -20°C or -80°C and avoid light exposure.[2]
-
Solution Freshness: Prepare fresh dilutions from your stock solution for each experiment to ensure accurate concentrations.
-
-
Experimental Conditions:
-
Cell Seeding Density: Optimal cell seeding density is crucial. Overly confluent or sparse cultures can affect drug response.
-
Assay Duration: The anti-proliferative effects of TAS4464 are time-dependent. Ensure your incubation time is sufficient. For many cell lines, a 72-hour incubation period is recommended.[1][3]
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider testing a range of serum concentrations.
-
-
Cell Line Specific Factors:
-
Intrinsic Resistance: While TAS4464 has shown broad anti-proliferative activity, some cell lines may exhibit intrinsic resistance mechanisms.[4]
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the efflux of small molecule inhibitors, reducing their intracellular concentration.
-
Issue 2: Inconsistent or Absent Downstream Signaling Effects in Western Blot Analysis
Question: I'm not observing the expected accumulation of Cullin-RING ligase (CRL) substrates (e.g., p27, CDT1) or a decrease in neddylated Cullins via Western blot after TAS4464 treatment. Why might this be?
Answer: This suggests a potential issue with target engagement or the experimental workflow. Here's a systematic approach to troubleshooting:
-
Verification of Target Engagement:
-
Dose and Time-Course: Perform a dose-response and time-course experiment. Inhibition of Cullin neddylation and the accumulation of CRL substrates can be observed as early as 4 hours after treatment.[3]
-
Positive Control: If available, include a positive control compound known to inhibit the neddylation pathway, such as MLN4924, to validate your assay system.[3]
-
Antibody Validation: Ensure the primary antibodies used for detecting neddylated Cullins and CRL substrates are validated for specificity and are working correctly.
-
-
Experimental Protocol Optimization:
-
Lysis Buffer Composition: Use a lysis buffer containing appropriate protease and phosphatase inhibitors to prevent degradation of your target proteins.
-
Sample Handling: Keep samples on ice throughout the protein extraction process to minimize enzymatic activity.
-
Issue 3: Unexpected In Vivo Toxicity or Lack of Efficacy in Animal Models
Question: My in vivo xenograft study with this compound is showing unexpected toxicity (e.g., significant weight loss) or a lack of anti-tumor efficacy at previously reported doses. What should I consider?
Answer: In vivo experiments are complex, and variability can arise from multiple sources.
-
Compound Formulation and Administration:
-
Animal Model and Tumor Biology:
-
Tumor Growth Rate: The efficacy of TAS4464 can be influenced by the proliferation rate of the tumor model.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing schedule is critical. TAS4464 has shown prolonged target inhibition, allowing for intermittent dosing schedules (e.g., weekly or twice weekly).[3][4]
-
-
Potential for Off-Target Effects and Toxicity:
-
Liver Function: A first-in-human phase 1 study of TAS4464 reported dose-limiting toxicities related to abnormal liver function.[6][7] While preclinical models did not show marked weight loss, it is crucial to monitor animal health closely, including liver function tests if possible.[3]
-
Comparison to Other Inhibitors: TAS4464 has been shown to have fewer off-target effects than the NAE inhibitor MLN4924, specifically regarding carbonic anhydrase II (CA2) inhibition.[3] However, careful observation for any adverse effects is always warranted.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (NAE Enzyme Assay) | 0.955 nM | [1][5] |
| Cell Lines Tested | Various human cancer cell lines (e.g., AML, DLBCL, SCLC) | [1][3] |
| Observed Cellular Effects | Inhibition of Cullin neddylation, accumulation of CRL substrates (CDT1, p27, p-IκBα) | [1][3] |
Table 2: In Vivo Dosing and Efficacy of this compound in Xenograft Models
| Animal Model | Dosing Regimen | Outcome | Reference |
| GRANTA-519 (MCL) | 100 mg/kg, IV, weekly or twice weekly | Significant anti-tumor activity | [3] |
| SU-CCS-1 (Clear Cell Sarcoma) | 75 mg/kg, IV, weekly or twice weekly | Significant anti-tumor activity | [8] |
| LU5266 (Patient-Derived SCLC) | 75 mg/kg, IV, weekly or twice weekly | Complete tumor regression in a majority of mice | [3] |
| CCRF-CEM (ALL) | 100 mg/kg, IV, weekly | Significant anti-tumor activity | [8] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using appropriate software.
2. Western Blot for Neddylation Pathway Proteins
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against neddylated Cullins, total Cullin, CDT1, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical relationships in the TAS4464 signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the selectivity of TAS4464 hydrochloride and other NAE inhibitors
A comprehensive comparison of the NEDD8-activating enzyme (NAE) inhibitor TAS4464 hydrochloride with other inhibitors, such as pevonedistat (MLN4924), reveals its superior potency and selectivity, positioning it as a promising agent in cancer therapy. Experimental data underscores its ability to precisely target the neddylation pathway while minimizing off-target effects.
TAS4464 is a highly potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[3][4] This pathway regulates the activity of cullin-RING ubiquitin ligases (CRLs), which in turn control the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, proliferation, and survival.[3][5] By inhibiting NAE, TAS4464 effectively blocks the entire neddylation pathway, leading to the accumulation of CRL substrate proteins and ultimately inducing apoptosis in cancer cells.[3][5][6]
Comparative Selectivity and Potency
Biochemical assays demonstrate that this compound is a more potent and selective NAE inhibitor compared to pevonedistat (MLN4924). The inhibitory concentration (IC50) of TAS4464 against NAE is 0.955 nM, significantly lower than the 10.5 nM IC50 of MLN4924.[3] Furthermore, TAS4464 exhibits high selectivity for NAE over other E1 enzymes, such as UAE (ubiquitin-activating enzyme) and SAE (SUMO-activating enzyme).[2][3] This selectivity is crucial for minimizing off-target effects and associated toxicities.
In addition to its on-target potency, TAS4464 also shows a more favorable off-target profile. For instance, MLN4924 is known to inhibit Carbonic anhydrase II (CA2), whereas TAS4464 demonstrates significantly less activity against this enzyme.[3]
| Inhibitor | NAE IC50 (nM) | CA2 IC50 (μM) |
| This compound | 0.955 | 0.730 |
| Pevonedistat (MLN4924) | 10.5 | 0.0167 |
The Neddylation Pathway and Inhibition by TAS4464
The following diagram illustrates the neddylation pathway and the mechanism of action of TAS4464.
Caption: The Neddylation Pathway and its inhibition by TAS4464.
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the selectivity and potency of NAE inhibitors.
E1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against NAE, UAE, and SAE.
Methodology:
-
Recombinant human E1 enzymes (NAE, UAE, SAE) and their respective ubiquitin-like proteins (NEDD8, Ubiquitin, SUMO-1) are used.
-
The E1 enzyme is incubated with ATP and the corresponding ubiquitin-like protein in an assay buffer.
-
The reaction is initiated to allow the formation of the E1-ubiquitin-like protein intermediate.
-
The inhibitor (e.g., TAS4464 or MLN4924) at various concentrations is added to the reaction mixture.
-
The inhibitory activity is measured by quantifying the amount of the E1-ubiquitin-like protein intermediate formed, typically using methods like filter-binding assays with radiolabeled ATP or fluorescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the NAE inhibitor within intact cells.
Methodology:
-
Cancer cell lines are treated with the NAE inhibitor or a vehicle control.
-
The treated cells are heated at various temperatures.
-
The cells are then lysed, and the soluble fraction of proteins is separated from the aggregated proteins by centrifugation.
-
The amount of soluble NAE in the supernatant is quantified by Western blotting or other protein detection methods.
-
Binding of the inhibitor to NAE stabilizes the protein, leading to a higher melting temperature. This shift in thermal stability confirms target engagement in a cellular context.
Western Blot Analysis for CRL Substrates
Objective: To assess the downstream effects of NAE inhibition by measuring the accumulation of CRL substrate proteins.
Methodology:
-
Cancer cell lines are treated with the NAE inhibitor at various concentrations and for different durations.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for CRL substrate proteins (e.g., p27, CDT1, phospho-IκBα) and neddylated Cullins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
An increase in the levels of CRL substrates and a decrease in neddylated Cullins indicate effective inhibition of the neddylation pathway.
The robust preclinical data for this compound, highlighting its superior potency and selectivity, supports its ongoing clinical evaluation as a promising therapeutic agent for a variety of cancers.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects: TAS4464 Hydrochloride vs. MLN4924
For researchers, scientists, and drug development professionals, understanding the selectivity and off-target effects of small molecule inhibitors is paramount for preclinical and clinical success. This guide provides a detailed comparison of the off-target profiles of two prominent NEDD8-activating enzyme (NAE) inhibitors, TAS4464 hydrochloride and MLN4924 (pevonedistat), supported by experimental data.
Both TAS4464 and MLN4924 are potent inhibitors of NAE, a critical enzyme in the neddylation pathway that regulates the activity of cullin-RING ligases (CRLs).[1][2][3] Inhibition of NAE leads to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[4][5] While both compounds target the same enzyme, their selectivity profiles and off-target interactions differ significantly, impacting their therapeutic window and potential side effects.
Quantitative Comparison of Inhibitory Activity
Experimental data demonstrates that TAS4464 is a more potent and selective inhibitor of NAE compared to MLN4924.[1][2][5][6] TAS4464 exhibits a greater than 10-fold higher potency against NAE in enzymatic assays.[1][7] Furthermore, TAS4464 displays significantly less activity against other ubiquitin-like modifier activating enzymes (E1s) and a key off-target enzyme, Carbonic Anhydrase II (CA2).
| Target Enzyme | TAS4464 IC50 | MLN4924 IC50 | Fold Selectivity (TAS4464 vs. MLN4924) |
| NAE (On-Target) | 0.955 nmol/L [1] | 10.5 nmol/L [1] | ~11-fold more potent |
| UAE (Off-Target) | 449 nmol/L[1] | Not Reported | - |
| SAE (Off-Target) | 1,280 nmol/L[1] | Not Reported | - |
| CA2 (Off-Target) | 0.730 µmol/L [1] | 0.0167 µmol/L [1] | ~44-fold more selective |
Table 1: Comparison of IC50 values for TAS4464 and MLN4924 against NAE and key off-target enzymes. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value indicates greater potency.
The strong inhibition of CA2 by MLN4924 is a notable off-target effect that is not observed with TAS4464.[1] This off-target activity of MLN4924 may contribute to a higher risk of electrolyte abnormalities.[1] In contrast, TAS4464's reduced affinity for CA2 suggests a potentially better safety profile in this regard.[1]
Signaling Pathway Perturbations
Both inhibitors function by blocking the neddylation pathway, leading to the accumulation of CRL substrates. This on-target effect triggers downstream anti-tumor responses. However, the off-target activities of MLN4924 can lead to additional, unintended signaling consequences. For example, MLN4924 has been reported to activate ERKs by inducing EGFR dimerization, an off-target effect that can influence other cellular processes.[4]
Figure 1: Neddylation Pathway and Inhibitor Off-Target Effects. This diagram illustrates the primary on-target pathway of TAS4464 and MLN4924, and the notable off-target interactions of MLN4924.
Experimental Methodologies
The determination of inhibitor selectivity and off-target effects relies on a combination of biochemical and cell-based assays.
E1-E2 Thioester Transfer Assay (Biochemical)
This assay directly measures the enzymatic activity of NAE and other E1 enzymes.
-
Reaction Setup: Recombinant E1 (NAE, UAE, or SAE), E2, and ubiquitin or a ubiquitin-like protein (e.g., NEDD8) are combined in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Inhibitor Treatment: The assay is performed in the presence of varying concentrations of the inhibitor (TAS4464 or MLN4924).
-
Detection: The transfer of the ubiquitin/ubiquitin-like protein from E1 to E2 is detected, often through methods like Western blotting or fluorescence-based readouts.
-
Data Analysis: The concentration of the inhibitor that reduces the E1-E2 transfer by 50% (IC50) is calculated.
Figure 2: Workflow for E1-E2 Thioester Transfer Assay. This diagram outlines the key steps in a biochemical assay used to determine the potency of inhibitors against E1 enzymes.
Cellular Target Engagement and Substrate Accumulation (Cell-based)
Western blotting is a common method to assess the on-target effects of NAE inhibitors in a cellular context.
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with various concentrations of TAS4464 or MLN4924 for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for neddylated cullins and CRL substrate proteins (e.g., CDT1, p27, phospho-IκBα).
-
Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.
-
Analysis: The levels of neddylated cullins are observed to decrease, while the levels of CRL substrates are expected to increase in a dose-dependent manner with inhibitor treatment.
Conclusion
The available data strongly indicates that this compound is a more potent and selective inhibitor of NAE than MLN4924.[1][2][5][6] Its significantly lower affinity for the off-target enzyme Carbonic Anhydrase II suggests a potentially improved safety profile.[1] While both compounds effectively inhibit the neddylation pathway, the distinct off-target profile of MLN4924 may lead to different cellular responses and potential liabilities. For researchers and drug developers, the superior selectivity of TAS4464 makes it a valuable tool for specifically probing the consequences of NAE inhibition and a promising candidate for further therapeutic development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nedd8-Activating Enzyme Is a Druggable Host Dependency Factor of Human and Mouse Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
TAS4464 Hydrochloride: A Synergistic Partner in Chemotherapy for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
TAS4464 hydrochloride, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), is demonstrating significant promise in enhancing the efficacy of standard chemotherapy agents in the treatment of multiple myeloma. Preclinical evidence reveals a strong synergistic relationship between TAS4464 and key drugs, including the proteasome inhibitor bortezomib, the immunomodulatory agent lenalidomide (in combination with dexamethasone), and the monoclonal antibodies daratumumab and elotuzumab. This guide provides a comprehensive comparison of the synergistic effects of TAS4464 with these agents, supported by available experimental data and detailed methodologies.
Mechanism of Synergistic Action: Inhibition of the NF-κB Pathway
The synergistic anti-tumor activity of TAS4464 in combination with these chemotherapy agents is primarily attributed to its targeted inhibition of the NEDD8-activating enzyme. NAE is a crucial component of the neddylation pathway, which regulates the activity of cullin-RING ligases (CRLs). By inhibiting NAE, TAS4464 disrupts CRL-mediated protein degradation, leading to the accumulation of various CRL substrates.[1]
A key consequence of this action is the potent inhibition of both the canonical and non-canonical NF-κB signaling pathways.[1] The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of multiple myeloma. By suppressing NF-κB activity, TAS4464 sensitizes myeloma cells to the cytotoxic effects of other chemotherapeutic agents, resulting in enhanced tumor cell death.
Quantitative Analysis of Synergistic Effects
The synergistic potential of TAS4464 in combination with various anti-myeloma agents has been evaluated in preclinical studies. While specific Combination Index (CI) values and IC50s for the combinations are not publicly available in the reviewed literature, the synergistic enhancement of antitumor activities has been clearly demonstrated.[1] The following table summarizes the qualitative synergistic effects observed.
| Chemotherapy Agent | Combination Partner(s) | Observed Synergistic Effect in Multiple Myeloma |
| Bortezomib | TAS4464 | Enhanced anti-tumor activity[1] |
| Lenalidomide | Dexamethasone, TAS4464 | Enhanced anti-tumor activity[1] |
| Daratumumab | TAS4464 | Enhanced anti-tumor activity[1] |
| Elotuzumab | TAS4464 | Enhanced anti-tumor activity[1] |
Experimental Protocols
The investigation of the synergistic effects of TAS4464 with other chemotherapy agents involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of TAS4464 in combination with other chemotherapy agents on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S)
-
This compound
-
Chemotherapy agents (bortezomib, lenalidomide, dexamethasone, daratumumab, elotuzumab)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of TAS4464 and the combination chemotherapy agents, both individually and in combination, at fixed ratios.
-
Treatment: Treat the cells with the single agents and the drug combinations for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Synergy Assessment: Human Multiple Myeloma Xenograft Model
Objective: To evaluate the in vivo synergistic anti-tumor efficacy of TAS4464 in combination with chemotherapy agents in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human multiple myeloma cell line (e.g., RPMI 8226)
-
This compound
-
Chemotherapy agents
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject human multiple myeloma cells into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into different treatment groups (vehicle control, single agents, combination therapy).
-
Drug Administration: Administer TAS4464 and the chemotherapy agents via the appropriate route (e.g., oral, intravenous) and schedule.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to determine the in vivo efficacy and synergy.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying mechanism and experimental design, the following diagrams are provided.
Caption: TAS4464 inhibits NAE, blocking CRL activation and subsequent IκBα degradation, thereby suppressing both canonical and non-canonical NF-κB signaling pathways.
Caption: In vitro workflow for assessing the synergistic effects of TAS4464 in combination with chemotherapy agents on cell viability.
Caption: In vivo xenograft model workflow for evaluating the synergistic anti-tumor efficacy of TAS4464 combination therapies.
References
Navigating Novel Therapeutic Strategies in Multiple Myeleloma: A Comparative Guide to TAS4464 Hydrochloride Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAS4464 hydrochloride combination therapy with alternative treatments for multiple myeloma (MM). It is designed to offer an objective analysis of performance, supported by available preclinical data, to inform ongoing research and drug development efforts.
Executive Summary
TAS4464 is a novel, highly potent, and selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the ubiquitin-proteasome system essential for MM cell proliferation and survival.[1] Preclinical evidence strongly suggests that TAS4464 exhibits significant anti-myeloma activity, not only as a single agent but also in synergistic concert with standard-of-care MM therapies.[1] By inhibiting NAE, TAS4464 disrupts the neddylation of cullin-RING ligases, leading to the accumulation of their substrates. This ultimately impairs the activity of NF-κB transcription factors, a key pathway for MM cell survival, through both canonical and non-canonical pathways.[1][2] This guide will delve into the mechanism of action of TAS4464, its performance in combination with other agents, and provide detailed experimental context.
Mechanism of Action: this compound
TAS4464 is a first-in-class small molecule that forms an adduct with NEDD8, inhibiting the NAE and thereby preventing the transfer of NEDD8 to its downstream targets.[3] This blockade of the neddylation pathway leads to the inactivation of cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of numerous proteins involved in cell cycle control and signaling.[1][4] In the context of multiple myeloma, the inhibition of CRLs by TAS4464 results in the accumulation of phospho-inhibitor of κBα (p-IκBα) and phospho-p100.[1][2] This accumulation prevents the activation and nuclear translocation of the NF-κB transcription factors p65 (canonical pathway) and RelB (non-canonical pathway), leading to the downregulation of their target genes, which are crucial for MM cell growth and survival.[1][2]
Comparative Analysis of TAS4464 Combination Therapy
Preclinical studies have demonstrated that TAS4464 synergistically enhances the anti-myeloma effects of several standard-of-care agents.[1] This section compares the combination of TAS4464 with these agents against their individual mechanisms and activities.
Comparison with Proteasome Inhibitors (e.g., Bortezomib)
Bortezomib is a proteasome inhibitor that directly blocks the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in MM cells. While bortezomib primarily affects the non-canonical NF-κB pathway, TAS4464 inhibits both the canonical and non-canonical pathways, offering a more comprehensive blockade of this critical survival pathway.[2]
Comparison with Immunomodulatory Drugs (IMiDs) (e.g., Lenalidomide)
Lenalidomide exerts its anti-myeloma effects through multiple mechanisms, including direct cytotoxicity, anti-angiogenic properties, and immunomodulation by enhancing T-cell and NK-cell activity.[5] The combination with TAS4464 targets the intrinsic survival signaling of MM cells through NF-κB inhibition, which is complementary to the immunomodulatory and microenvironment-targeting effects of lenalidomide.
Comparison with Monoclonal Antibodies (e.g., Daratumumab, Elotuzumab)
Daratumumab is a human anti-CD38 monoclonal antibody that induces MM cell death through various mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and apoptosis induction.[6] Elotuzumab is a monoclonal antibody targeting SLAMF7, which is highly expressed on MM cells, leading to NK cell-mediated ADCC.[7] Combining these immune-mediated cell-killing mechanisms with the intracellular pathway inhibition by TAS4464 presents a multi-pronged therapeutic strategy.
Data Presentation
While specific quantitative data on the synergistic effects (e.g., combination indices) of TAS4464 with other agents in multiple myeloma are not publicly available in the reviewed literature, the following tables summarize the single-agent activity of TAS4464 and the mechanisms of action of the combination partners.
Table 1: Single-Agent In Vitro Activity of TAS4464 in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| CCRF-CEM | Leukemia, Acute Lymphoblastic | 0.0031 |
| MOLT-4 | Leukemia, Acute Lymphoblastic | 0.0029 |
| GRANTA-519 | Lymphoma, Mantle Cell | 0.0051 |
| U-937 | Lymphoma, Histiocytic | 0.0033 |
| MM.1S | Multiple Myeloma | 0.0042 |
| RPMI-8226 | Multiple Myeloma | 0.0075 |
| Data adapted from Yoshimura et al., Molecular Cancer Therapeutics, 2019.[4] |
Table 2: Comparison of TAS4464 Combination Partners
| Drug Class | Example Agent | Primary Mechanism of Action |
| NEDD8-Activating Enzyme Inhibitor | TAS4464 | Inhibits NAE, leading to CRL inactivation and NF-κB pathway suppression. [1] |
| Proteasome Inhibitor | Bortezomib | Reversibly inhibits the 26S proteasome, causing accumulation of pro-apoptotic proteins. |
| Immunomodulatory Drug (IMiD) | Lenalidomide | Direct cytotoxicity, anti-angiogenic, and immunomodulatory effects (T-cell and NK-cell activation).[5] |
| Anti-CD38 Monoclonal Antibody | Daratumumab | Induces MM cell death via CDC, ADCC, ADCP, and apoptosis.[6] |
| Anti-SLAMF7 Monoclonal Antibody | Elotuzumab | Mediates NK cell-mediated ADCC of SLAMF7-expressing MM cells.[7] |
Table 3: Qualitative Summary of Preclinical Combination Studies with TAS4464 in Multiple Myeloma
| Combination | In Vitro Effect | In Vivo Effect |
| TAS4464 + Bortezomib | Synergistic enhancement of anti-myeloma activity.[1] | Stronger antitumor activity than bortezomib alone in an MM.1S xenograft model.[2] |
| TAS4464 + Lenalidomide/Dexamethasone | Synergistic enhancement of anti-myeloma activity.[1] | Data not publicly available. |
| TAS4464 + Daratumumab | Synergistic enhancement of anti-myeloma activity.[1] | Data not publicly available. |
| TAS4464 + Elotuzumab | Synergistic enhancement of anti-myeloma activity.[1] | Data not publicly available. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of TAS4464 combination therapy.
In Vitro Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Plate multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in 96-well plates at a density of 1-5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of TAS4464, the combination drug (e.g., bortezomib), or the combination of both at a constant ratio. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.
-
Solubilization and Absorbance Reading: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For XTT, the product is water-soluble. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and analyze the synergistic effects using software such as CalcuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: Treat MM cells with TAS4464 for the indicated times. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST. Incubate with primary antibodies against p-IκBα, p-p100, total IκBα, total p100/p52, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Human Multiple Myeloma Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 MM.1S cells suspended in PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, TAS4464, Bortezomib, TAS4464 + Bortezomib).
-
Drug Administration: Administer TAS4464 intravenously (e.g., once weekly) and bortezomib intravenously or subcutaneously (e.g., twice weekly) at predetermined doses.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for multiple myeloma, with a distinct mechanism of action that targets the neddylation pathway and comprehensively inhibits NF-κB signaling.[1][2] Preclinical data strongly support its use in combination with established MM therapies, including proteasome inhibitors, IMiDs, and monoclonal antibodies, where it demonstrates synergistic anti-tumor activity.[1] A Phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of TAS4464 in patients with multiple myeloma and lymphoma.[8][9] The results of this trial will be crucial in determining the clinical utility of TAS4464 and its place in the evolving treatment landscape for multiple myeloma. Further research is warranted to elucidate the full potential of TAS4464 combination therapies and to identify patient populations most likely to benefit from this novel therapeutic approach.
References
- 1. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. onclive.com [onclive.com]
- 8. Clinical Trial: New Inhibitor Targeting Cancer Progression Pathway for Myeloma and Lymphoma - HealthTree for Multiple Myeloma [healthtree.org]
- 9. sparkcures.com [sparkcures.com]
NAE Inhibitors in Clinical Development: A Comparative Review
A Detailed Guide for Researchers and Drug Development Professionals on the Landscape of NEDD8-Activating Enzyme Inhibitors
The neddylation pathway, a crucial component of the ubiquitin-proteasome system, has emerged as a promising target in oncology. Inhibition of the NEDD8-Activating Enzyme (NAE), the rate-limiting enzyme in this cascade, disrupts the function of Cullin-RING ligases (CRLs), leading to the accumulation of tumor-suppressor proteins and ultimately inducing cancer cell death. This guide provides a comparative analysis of NAE inhibitors currently in clinical development, presenting key preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action: Disrupting the Neddylation Cascade
NAE inhibitors are small molecules that typically act as adenosine monophosphate (AMP) mimetics, binding to the NAE active site.[1] This binding prevents the transfer of the ubiquitin-like protein NEDD8 to its conjugating enzyme, thereby halting the entire neddylation process. The subsequent inactivation of CRLs leads to the accumulation of their substrates, which are involved in critical cellular processes. This disruption triggers cell cycle arrest, apoptosis, and senescence in cancer cells, which are often highly dependent on the neddylation pathway for their rapid growth and survival.[2][3]
Comparative Analysis of NAE Inhibitors
The landscape of NAE inhibitors in clinical development is primarily dominated by a few key molecules. Below is a comparative summary of their preclinical and clinical findings.
Table 1: Preclinical Efficacy of NAE Inhibitors
| Inhibitor | Target | IC50 (NAE) | Representative Cell Line IC50 | Key In Vivo Efficacy |
| Pevonedistat (MLN4924) | NAE | 4 nM | 136–400 nM (Neuroblastoma) | Significant tumor weight decrease in neuroblastoma orthotopic models.[3] |
| TAS4464 | NAE | 0.96 nM | Highly active against most hematologic malignancy cell lines.[4][5] | Prominent antitumor activity in multiple human tumor xenograft models (hematologic and solid tumors).[6] |
| SOMCL-19-133 | NAE | 0.36 nM | Mean IC50 of 201.11 nM across a broad range of human tumor cell lines.[7][8] | Significant tumor regression in mouse xenograft models with oral delivery.[7] |
Pevonedistat (MLN4924/TAK-924)
Pevonedistat is the most clinically advanced NAE inhibitor, having been investigated in numerous trials for both hematologic malignancies and solid tumors.[9][10][11]
Clinical Trial Data: The most significant trial for pevonedistat is the Phase 3 PANTHER study, which evaluated its efficacy in combination with azacitidine for higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and low-blast acute myeloid leukemia (AML).
Table 2: Key Clinical Trial Results for Pevonedistat + Azacitidine (PANTHER Phase 3 Trial)
| Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone | Hazard Ratio (95% CI) | P-value |
| Median Event-Free Survival (EFS) - ITT Population | 17.7 months | 15.7 months | 0.968 (0.757-1.238) | 0.557 |
| Median Overall Survival (OS) - Higher-Risk MDS | 21.6 months | 17.5 months | 0.785 | 0.092 |
| Median OS (Higher-Risk MDS, >6 cycles) | 27.1 months | 22.5 months | 0.626 | 0.008 |
Data from the PANTHER trial (NCT03268954).[12][13]
While the PANTHER trial did not meet its primary endpoint of a statistically significant improvement in EFS in the intent-to-treat population, a notable trend towards improved overall survival was observed in patients with higher-risk MDS, particularly those who remained on treatment for more than three to six cycles.[9][12][13]
Safety and Tolerability: The combination of pevonedistat and azacitidine was generally well-tolerated, with a safety profile comparable to azacitidine monotherapy.[10][12]
Table 3: Common Grade ≥3 Adverse Events in the PANTHER Trial
| Adverse Event | Pevonedistat + Azacitidine (%) | Azacitidine Alone (%) |
| Anemia | 33 | 34 |
| Neutropenia | 31 | 33 |
| Thrombocytopenia | 30 | 30 |
Data from the PANTHER trial.[12]
TAS4464
TAS4464 is a highly potent and selective NAE inhibitor that demonstrated superior preclinical antitumor activity compared to pevonedistat.[4][6] However, its clinical development was halted.
Clinical Trial Data: A Phase 1 first-in-human study of TAS4464 in patients with advanced solid tumors was terminated due to dose-limiting toxicities related to abnormal liver function tests.[11][14] While no complete or partial responses were observed, one patient achieved prolonged stable disease.[11] The maximum tolerated dose (MTD) could not be determined.[11]
SOMCL-19-133
SOMCL-19-133 is a novel, orally available NAE inhibitor with high potency and selectivity.[7][8] Preclinical data suggests it is more potent than pevonedistat.[7][8]
Clinical Development Status: SOMCL-19-133 is currently in the preclinical stage of development.[8] Its favorable pharmacokinetic properties and profound in vivo efficacy make it a promising candidate for future clinical trials.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of NAE inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the NAE inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the NAE inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the NAE inhibitor, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide staining solution.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]
Conclusion
NAE inhibitors represent a promising class of targeted therapies for various cancers. Pevonedistat, the most clinically advanced agent, has shown modest activity in combination with azacitidine in hematologic malignancies, with a tolerable safety profile. The development of TAS4464 was hampered by liver toxicity, highlighting a potential challenge for this class of drugs. Newer, more potent, and orally available inhibitors like SOMCL-19-133 are in preclinical development and may offer improved therapeutic windows. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and explore novel combination strategies to fully realize the therapeutic potential of NAE inhibition in oncology.
References
- 1. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity-based profiling of cullin-RING ligase networks by conformation-specific probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
TAS4464 Hydrochloride: A Potent Successor to First-Generation NAE Inhibitors in Cancer Therapy
A new frontier in targeted cancer treatment has emerged with the development of TAS4464 hydrochloride, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). This novel compound demonstrates significant advantages in potency and anti-tumor activity over first-generation NAE inhibitors, such as pevonedistat (MLN4924), offering a promising therapeutic strategy for a variety of hematologic and solid tumors.
The neddylation pathway, a crucial process for the function of cullin-RING ligases (CRLs), is a key regulator of protein degradation.[1] Dysregulation of this pathway is a hallmark of many cancers, making NAE a compelling target for therapeutic intervention.[1] By inhibiting NAE, TAS4464 effectively blocks the entire neddylation process, leading to the accumulation of CRL substrate proteins and ultimately inducing apoptosis in cancer cells.[2][3]
Superior Potency of this compound
Experimental data consistently highlights the superior potency of this compound compared to the first-generation NAE inhibitor, pevonedistat. In cell-free assays, TAS4464 exhibits an IC50 of 0.955 nM, demonstrating a significantly higher affinity for the NAE enzyme than pevonedistat, which has a reported IC50 of 4.7 nM.[2][4][5] This enhanced potency translates to greater efficacy in cellular and in vivo models.
| Compound | Target | IC50 (nM) |
| This compound | NAE (cell-free) | 0.955 [2][6] |
| Pevonedistat (MLN4924) | NAE (cell-free) | 4.7 [4][5] |
| Table 1: In Vitro Potency of NAE Inhibitors |
This difference in potency is further reflected in cellular assays. TAS4464 has been shown to have widespread antiproliferative activity across a broad panel of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3][7]
Enhanced Antitumor Activity in Preclinical Models
In vivo studies using human tumor xenograft models in mice have corroborated the in vitro findings, showcasing the potent antitumor activity of TAS4464. In a CCRF-CEM (acute lymphoblastic leukemia) xenograft model, weekly intravenous administration of TAS4464 at 100 mg/kg resulted in complete tumor regression.[8] This was more efficacious than twice-weekly administration of pevonedistat at 120 mg/kg.[8] Furthermore, TAS4464 demonstrated prolonged target inhibition in these models, suggesting a durable therapeutic effect.[3][9]
| Cancer Model | Compound | Dosing Schedule | Outcome |
| CCRF-CEM Xenograft | TAS4464 | 100 mg/kg, IV, weekly | Complete tumor regression [8] |
| CCRF-CEM Xenograft | Pevonedistat | 120 mg/kg, IV, twice weekly | Less efficacious than TAS4464[8] |
| Granta-519 (MCL) Xenograft | TAS4464 | 100 mg/kg, IV, weekly or twice weekly | Prominent antitumor activity[3] |
| SU-CCS-1 (Clear Cell Sarcoma) Xenograft | TAS4464 | IV, weekly | Prominent antitumor activity[7] |
| Table 2: In Vivo Efficacy of NAE Inhibitors |
Mechanism of Action: The Neddylation Pathway
TAS4464 and pevonedistat share a common mechanism of action by inhibiting the NAE, the E1 activating enzyme responsible for initiating the neddylation cascade.[1][10] NAE activates the ubiquitin-like protein NEDD8, which is then transferred to a cullin subunit within a CRL complex.[11] This "neddylation" is essential for the activation of CRLs, which then target a wide range of substrate proteins for ubiquitination and subsequent degradation by the proteasome.[12] These substrates include key regulators of the cell cycle, DNA replication, and cell survival pathways, such as CDT1, p27, and phosphorylated IκBα.[2][3] By inhibiting NAE, these compounds prevent cullin neddylation, leading to the accumulation of these CRL substrates, which in turn triggers cell cycle arrest and apoptosis in cancer cells.[13][14]
Experimental Methodologies
A summary of the key experimental protocols used to evaluate the potency and efficacy of NAE inhibitors is provided below.
Cell-Free NAE Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the NAE enzyme in a non-cellular environment.[2] Recombinant human NAE (NAE1/UBA3 heterodimer) and NEDD8 protein are incubated with varying concentrations of the test compound. The enzymatic reaction is initiated by the addition of ATP, and the formation of the NAE-NEDD8 complex is measured.[2] The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]
Cell Viability Assay
To assess the cytotoxic effects of NAE inhibitors on cancer cells, cell viability assays such as the MTT or CellTiter-Glo® assay are commonly employed.[11] Cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period, typically 72 hours.[11] For the MTT assay, a tetrazolium salt is added, which is converted to a colored formazan product by metabolically active cells.[15] The absorbance is then measured to determine the number of viable cells. The CellTiter-Glo® assay measures ATP levels, as only viable cells can synthesize ATP, with the resulting luminescence being proportional to cell viability.[9]
Western Blot Analysis of Cullin Neddylation
To confirm the on-target activity of NAE inhibitors within cells, western blotting is used to measure the levels of neddylated and unnedylated cullin proteins.[1] Cancer cells are treated with the inhibitor, and whole-cell lysates are prepared.[1] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for a cullin protein.[1] Inhibition of NAE results in a decrease in the higher molecular weight band corresponding to the neddylated cullin and an increase in the lower molecular weight band of the unnedylated form.[1]
In Vivo Xenograft Studies
The antitumor efficacy of NAE inhibitors is evaluated in vivo using xenograft models.[3] Human cancer cells, such as CCRF-CEM, are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).[16] Once tumors are established, the mice are treated with the NAE inhibitor via a specified route (e.g., intravenous injection) and schedule.[5] Tumor volume is monitored regularly, and at the end of the study, tumors may be excised for pharmacodynamic analysis, such as western blotting for cullin neddylation.[5]
Conclusion
This compound represents a significant advancement in the field of NAE inhibition. Its superior potency and robust antitumor activity in preclinical models, when compared to the first-generation inhibitor pevonedistat, underscore its potential as a powerful new therapeutic agent for cancer. The comprehensive experimental data generated to date provides a strong rationale for the continued clinical development of TAS4464 for the treatment of a broad range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Radiosensitization by the investigational NEDD8-activating enzyme inhibitor MLN4924 (pevonedistat) in hormone-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. antineo.fr [antineo.fr]
Cross-resistance between TAS4464 hydrochloride and other cancer drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of TAS4464 hydrochloride, a novel investigational anti-cancer agent, with other established cancer therapeutics. The analysis is supported by available preclinical data and a detailed examination of the drug's mechanism of action.
Executive Summary
This compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the ubiquitin-proteasome system. Its unique mechanism of action, which disrupts the neddylation pathway, suggests a low likelihood of cross-resistance with many conventional chemotherapeutic agents that target different cellular processes. Preclinical studies have demonstrated that TAS4464 retains its cytotoxic activity in cancer cell lines that have developed resistance to standard-of-care drugs, including platinum-based agents and taxanes. However, as with other targeted therapies, the potential for acquired resistance to TAS4464 exists, likely through mutations in its molecular target, NAE.
Mechanism of Action: A Differentiated Approach
TAS4464 selectively binds to and inhibits NAE, preventing the conjugation of NEDD8 to cullin-RING ligases (CRLs). This inactivation of CRLs leads to the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα. The buildup of these proteins disrupts the cell cycle, induces DNA re-replication stress, and ultimately triggers apoptosis in cancer cells.[1][2][3]
Caption: Simplified signaling pathway of this compound.
Cross-Resistance Analysis with Other Cancer Drugs
The primary determinant of cross-resistance is whether the mechanisms of action and resistance of two drugs overlap.
Platinum-Based Agents (e.g., Cisplatin, Carboplatin)
Platinum compounds exert their cytotoxic effects by forming DNA adducts, leading to DNA damage and apoptosis. Resistance to platinum agents often involves enhanced DNA repair mechanisms, increased drug efflux, or detoxification.[4] As TAS4464's mechanism is independent of direct DNA damage, the potential for cross-resistance is low.
Taxanes (e.g., Paclitaxel, Docetaxel)
Taxanes target microtubules, leading to mitotic arrest. Resistance can arise from mutations in tubulin subunits or the overexpression of efflux pumps like P-glycoprotein (MDR1). TAS4464's activity is not dependent on microtubule stability, suggesting a lack of cross-resistance.
Other NAE Inhibitors (e.g., Pevonedistat/MLN4924)
As both TAS4464 and pevonedistat target the same enzyme, NAE, a high degree of cross-resistance is expected. Studies on pevonedistat have shown that mutations in the UBA3 subunit of NAE can confer resistance.[5] It is highly probable that such mutations would also lead to resistance to TAS4464.
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% inhibitory concentrations (IC50) of TAS4464 compared to paclitaxel and carboplatin in patient-derived endometrial cancer cells, demonstrating TAS4464's efficacy in a chemotherapy-resistant context.
| Patient-Derived Cell Line | TAS4464 (IC50, nM) | Paclitaxel (IC50, nM) | Carboplatin (IC50, µM) |
| Endometrial Cancer 1 | 1.8 | 3.3 | 12 |
| Endometrial Cancer 2 | 2.5 | >1000 | >100 |
| Endometrial Cancer 3 | 1.5 | 1.8 | 15 |
| Data adapted from Yoshimura et al., Mol Cancer Ther, 2019.[1] |
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To quantify the cytotoxic effects of TAS4464 and comparator drugs on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (both parental and drug-resistant variants) are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of TAS4464 or a comparator drug for 72 hours.
-
Viability Assessment: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Caption: Workflow for determining drug cytotoxicity (IC50).
Western Blot for Target Engagement
Objective: To confirm that TAS4464 is inhibiting the neddylation pathway.
Methodology:
-
Cell Treatment: Cells are treated with TAS4464 for 4-24 hours.
-
Protein Extraction: Whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by gel electrophoresis and transferred to a membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against neddylation pathway proteins (e.g., Neddylated Cullin, CDT1, p27) and a loading control (e.g., GAPDH).
-
Detection: Protein bands are visualized using chemiluminescence. A decrease in neddylated cullin and an increase in CRL substrates would confirm target engagement.
Conclusion
The available preclinical data strongly suggest that this compound possesses a favorable cross-resistance profile, maintaining its potent anti-cancer activity in the context of resistance to conventional chemotherapies like platinum agents and taxanes. This is attributed to its distinct mechanism of action targeting the NAE enzyme. The primary concern for resistance to TAS4464 would be alterations in the NAE enzyme itself, which would likely confer cross-resistance to other NAE inhibitors. These findings position TAS4464 as a promising therapeutic candidate for patients with tumors that have acquired resistance to standard therapies. Further clinical investigation is warranted to confirm these preclinical observations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in UBA3 confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TAS4464 Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of TAS4464 hydrochloride, a potent and selective investigational inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection.
Due to the potent nature of this compound and its status as an investigational drug, this compound and any materials contaminated with it must be managed as hazardous waste. Disposal procedures must comply with all applicable federal, state, and local regulations. While one supplier notes the product may be shipped as a non-hazardous chemical, standard laboratory practice for a potent, investigational compound dictates handling it as hazardous waste.[5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][4] The SDS contains critical information regarding the specific hazards, handling, and emergency procedures for this compound. In the absence of a specific SDS, the following general precautions for a potent hydrochloride salt compound should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]
-
Spill Management: In the event of a spill, follow the procedures outlined in your laboratory's chemical hygiene plan for potent compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Waste Identification and Segregation:
-
Clearly label this compound waste as "Hazardous Waste."
-
Segregate solid waste (e.g., unused compound, contaminated vials, and PPE) from liquid waste (e.g., solutions containing the compound).
-
Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use only compatible, leak-proof containers for waste accumulation. The original container is often a suitable option for the pure compound.
-
Ensure containers are in good condition and are kept securely closed except when adding waste.
-
-
Labeling:
-
Affix a hazardous waste label to each container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Potent Compound," "Toxic"). Consult the SDS for precise hazard statements.
-
The accumulation start date.
-
The name and contact information of the principal investigator or laboratory manager.
-
-
-
Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and away from general traffic areas.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Do not transport hazardous waste outside of the laboratory.
-
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Potent investigational compound with potential health and environmental risks. |
| Disposal Method | Incineration via a licensed hazardous waste facility | Ensures complete destruction of the active compound. |
| PPE | Lab coat, safety goggles, chemical-resistant gloves | Minimizes risk of exposure during handling and disposal. |
| Container Type | Compatible, leak-proof, and clearly labeled | Prevents leaks and ensures proper identification of waste. |
| Storage Location | Secure Satellite Accumulation Area (SAA) | Complies with regulations and prevents unauthorized access. |
Experimental Protocol for Waste Decontamination
For the decontamination of labware that has come into contact with this compound, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which this compound is soluble (e.g., DMSO, as indicated by solubility data).[4] Collect this first rinsate as hazardous waste.
-
Second Rinse: Repeat the rinse with the same solvent and collect the rinsate in the same hazardous waste container.
-
Final Rinse: Perform a final rinse with the solvent and collect the rinsate.
-
After the triple rinse, the labware can typically be washed according to standard laboratory procedures.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling TAS4464 Hydrochloride
Essential Safety and Operational Protocols for a Potent Antineoplastic Agent
TAS4464 hydrochloride is a highly potent and selective inhibitor of the NEDD8 activating enzyme (NAE), demonstrating significant antitumor activity.[1][2] As a compound with potential antineoplastic properties, it is crucial that researchers, scientists, and drug development professionals handle this compound with the utmost care to minimize exposure and ensure a safe laboratory environment.[3] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its cytotoxic potential, a comprehensive PPE ensemble is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. It is imperative to use powder-free gloves to prevent aerosolization of the compound.
| Activity | Primary Containment | Gloves | Gown | Eye & Face Protection | Respiratory Protection |
| Storage & Transport | Closed, labeled container | 1 pair chemotherapy-rated gloves | Lab coat | Safety glasses | Not generally required |
| Weighing (powder) | Ventilated balance enclosure or Class I Biological Safety Cabinet (BSC) | 2 pairs chemotherapy-rated gloves (tuck inner glove under cuff) | Disposable, solid-front gown with tight-fitting cuffs | Safety goggles and face shield | NIOSH-approved N95 or higher respirator |
| Solution Preparation | Class II, Type B2 or C1 BSC | 2 pairs chemotherapy-rated gloves (tuck inner glove under cuff) | Disposable, solid-front gown with tight-fitting cuffs | Safety goggles and face shield | Not required if performed in a certified BSC |
| Cell Culture & In Vitro Assays | Class II BSC | 2 pairs chemotherapy-rated gloves | Disposable, solid-front gown with tight-fitting cuffs | Safety glasses | Not required if performed in a certified BSC |
| Waste Disposal | Closed, labeled waste container | 2 pairs chemotherapy-rated gloves | Disposable, solid-front gown | Safety glasses | Not generally required |
Operational Workflow for Safe Handling
A structured workflow is critical to minimizing the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Donning and Doffing of Personal Protective Equipment
Proper technique for putting on (donning) and taking off (doffing) PPE is as important as the equipment itself to prevent cross-contamination.
Donning Procedure
Doffing Procedure
Disposal of this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[4][5]
-
Trace-Contaminated Waste: Items such as used gloves, gowns, and bench paper should be collected in a designated, leak-proof, and puncture-resistant container lined with a yellow bag and clearly labeled "Trace Chemotherapy Waste."
-
Bulk-Contaminated Waste: Unused or expired this compound, as well as grossly contaminated items, must be disposed of as bulk hazardous chemical waste. These should be collected in a designated black container.[6]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated chemotherapy sharps container.
All hazardous waste must be handled by a licensed hazardous waste disposal company.[5] Maintain a detailed log of all generated hazardous waste.[7]
Emergency Procedures
Spills: In the event of a spill, evacuate the area and prevent others from entering. Trained personnel wearing appropriate PPE, including a respirator, should clean the spill using a chemotherapy spill kit. All materials used for cleanup must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
In all cases of exposure, seek immediate medical attention and consult the material's Safety Data Sheet (SDS).
By adhering to these stringent safety protocols, researchers can safely handle this compound, enabling the advancement of critical drug development research while ensuring personal and environmental safety.
References
- 1. This compound | NEDD8 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. web.uri.edu [web.uri.edu]
- 7. slmfacilities.com [slmfacilities.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
